1,3-Dioxan-2-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-5-7-2-1-3-8-5/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPYXDUZUIJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-Dioxan-2-ylmethanamine, a valuable building block in medicinal chemistry and drug development. The methodologies presented herein are grounded in established chemical principles, ensuring reproducibility and a thorough understanding of the underlying chemistry for researchers in the field.
Introduction: The Significance of the 1,3-Dioxan-2-ylmethanamine Moiety
1,3-Dioxan-2-ylmethanamine incorporates a six-membered cyclic acetal, the 1,3-dioxane ring, which serves as a versatile and sterically defined surrogate for a carbonyl group. This structural feature offers several advantages in drug design, including improved metabolic stability, modulation of lipophilicity, and the introduction of specific conformational constraints. The primary amine functionality provides a key reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.
The synthesis of this compound is conceptually straightforward, typically involving a two-step sequence: the formation of a nitrile precursor, (1,3-Dioxan-2-yl)acetonitrile, followed by its reduction to the target primary amine. This guide will detail a robust and accessible synthetic pathway and provide a comprehensive analysis of the expected characterization data.
Part 1: Synthesis of 1,3-Dioxan-2-ylmethanamine
The synthesis is approached in two primary stages: the preparation of the key nitrile intermediate and its subsequent reduction.
Stage 1: Synthesis of (1,3-Dioxan-2-yl)acetonitrile
The formation of the 1,3-dioxane ring is a classic acid-catalyzed reaction between a 1,3-diol and a carbonyl compound or its equivalent.[1] In this proposed synthesis, we will utilize 1,3-propanediol and malononitrile. Malononitrile serves as both the source of the two-carbon nitrile-bearing fragment and a precursor that can be effectively cyclized.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate one of the hydroxyl groups of 1,3-propanediol, making it a good leaving group (water) upon nucleophilic attack by the other hydroxyl group at the electrophilic carbon of the nitrile.
-
Water Removal: The reaction is an equilibrium process. To drive the reaction towards the product, the water generated must be removed. A Dean-Stark apparatus is the standard and most effective method for this purpose when using a solvent that forms an azeotrope with water, such as toluene.
-
Solvent: Toluene is an excellent solvent for this reaction as it is relatively non-polar, has a boiling point that allows for efficient azeotropic removal of water, and is inert under the reaction conditions.
Experimental Protocol: Synthesis of (1,3-Dioxan-2-yl)acetonitrile
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask equipped with a magnetic stirrer and a heating mantle.
-
Reagent Charging: To the round-bottom flask, add 1,3-propanediol (1.0 eq), malononitrile (1.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and a sufficient volume of toluene to fill the flask to about two-thirds.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The crude (1,3-Dioxan-2-yl)acetonitrile can be purified by vacuum distillation to yield the pure product.
Workflow for the Synthesis of (1,3-Dioxan-2-yl)acetonitrile
Synthesis of the Nitrile Precursor
Stage 2: Reduction of (1,3-Dioxan-2-yl)acetonitrile to 1,3-Dioxan-2-ylmethanamine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this purpose.[2][3]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. It readily reduces the electrophilic carbon of the nitrile group.[2]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and can dissolve LiAlH₄ to some extent, facilitating the reaction. It is crucial to use a dry solvent as LiAlH₄ reacts violently with water.
-
Anhydrous Conditions: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous reagents and solvents to prevent the quenching of the highly reactive LiAlH₄.
-
Work-up: A careful, sequential addition of water and then a base (like aqueous NaOH) is required to quench the excess LiAlH₄ and to precipitate the aluminum salts, allowing for easier isolation of the amine product.[3]
Experimental Protocol: Reduction of (1,3-Dioxan-2-yl)acetonitrile
-
Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, carefully suspend lithium aluminum hydride (1.5 eq) in anhydrous THF in the flask. Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve (1,3-Dioxan-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours to ensure complete reduction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up (Fieser & Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise.
-
Next, add 15% aqueous sodium hydroxide solution (x mL) dropwise.
-
Finally, add water (3x mL) and stir the mixture vigorously for 30 minutes.
-
The resulting granular precipitate of aluminum salts can be removed by filtration.
-
-
Isolation and Purification:
-
Wash the filter cake with additional THF.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1,3-Dioxan-2-ylmethanamine.
-
The product can be further purified by vacuum distillation.
-
Workflow for the Reduction of the Nitrile Precursor
Reduction to the Target Amine
Part 2: Characterization of 1,3-Dioxan-2-ylmethanamine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum of 1,3-Dioxan-2-ylmethanamine is expected to show distinct signals for the protons of the dioxane ring and the aminomethyl side chain.
-
-CH₂-NH₂ (a): A doublet due to coupling with the adjacent methine proton. The chemical shift is typically in the range of 2.5-3.0 ppm. The NH₂ protons will likely appear as a broad singlet around 1.5-2.5 ppm, which can exchange with D₂O.
-
-O-CH-CH₂- (b): A triplet corresponding to the methine proton at the 2-position of the dioxane ring, coupled to the adjacent aminomethyl protons. Expected chemical shift is around 4.5-5.0 ppm.
-
-O-CH₂- (c): The two axial and two equatorial protons on the carbons at the 4- and 6-positions of the dioxane ring will be diastereotopic and are expected to show complex multiplets, typically in the range of 3.7-4.2 ppm.
-
-CH₂- (d): The protons on the carbon at the 5-position of the dioxane ring will also be diastereotopic and will appear as a multiplet, likely in the range of 1.3-2.1 ppm.
¹³C NMR Spectroscopy (Carbon-13 NMR)
The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
| -C H₂-NH₂ | 40-50 |
| -O-C H-CH₂- | 95-105 |
| -O-C H₂- | 60-70 |
| -C H₂- (at C5) | 25-35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for a primary amine, typically of medium intensity. |
| C-H Stretch | 2850-3000 | Aliphatic C-H stretching. |
| N-H Bend | 1590-1650 | Scissoring vibration of the primary amine. |
| C-O Stretch | 1050-1150 | Strong bands characteristic of the acetal (C-O-C) linkages. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 1,3-Dioxan-2-ylmethanamine is expected to fragment in a characteristic manner.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 117, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the aminomethyl radical (-•CH₂NH₂) to give a fragment at m/z = 87.
-
Cleavage of the dioxane ring can lead to various smaller fragments. A common fragmentation for 1,3-dioxanes involves the loss of formaldehyde (CH₂O), which would lead to a fragment at m/z = 87.[4]
-
A peak at m/z = 30 corresponding to the [CH₂NH₂]⁺ fragment is also likely.
-
Molecular Structure of 1,3-Dioxan-2-ylmethanamine
Structure of the Target Molecule
Part 3: Safety and Handling
As a senior application scientist, ensuring the safe handling of all chemicals is paramount.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to release flammable hydrogen gas. All manipulations must be performed under an inert atmosphere in a fume hood by trained personnel.[2][3]
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.
All experimental procedures should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 1,3-Dioxan-2-ylmethanamine. The outlined procedures are based on reliable and well-established organic transformations, ensuring a high probability of success for researchers in the field. The comprehensive characterization data provided will aid in the unambiguous identification and quality control of the synthesized material. The strategic incorporation of the 1,3-dioxane moiety offers significant potential in the design of novel therapeutics, and this guide serves as a valuable resource for scientists and drug development professionals seeking to explore its applications.
References
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Bristol, School of Chemistry. [Link]
-
Synthesis of DIO. The Royal Society of Chemistry. [Link]
-
Wessig, P., & Müller, C. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 1-20. [Link]
-
Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. [Link]
-
Workup for Aluminum Hydride Reductions. University of Rochester. [Link]
-
Gokel, G. W., & Gerdes, H. M. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. [Link]
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An In-Depth Technical Guide to 2-Aminomethyl-1,3-dioxane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-aminomethyl-1,3-dioxane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific data for this compound is not extensively documented, this guide synthesizes information on the well-characterized 1,3-dioxane ring system with the known reactivity of primary amines to offer a detailed profile. We will explore its anticipated physical and chemical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential applications, particularly in the realm of drug discovery. This document serves as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.
Introduction: The 1,3-Dioxane Scaffold
The 1,3-dioxane framework is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This structural motif is found in a variety of natural products and has been widely employed in organic synthesis, primarily as a protecting group for carbonyl compounds and 1,3-diols.[1] The conformational rigidity of the 1,3-dioxane ring, which typically adopts a chair-like conformation similar to cyclohexane, makes it a valuable scaffold in medicinal chemistry for the spatial presentation of pharmacophoric elements.[1] The introduction of an aminomethyl substituent at the 2-position introduces a basic and nucleophilic center, opening up a wide range of possibilities for further chemical modifications and biological interactions.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-Aminomethyl-1,3-dioxane
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₅H₁₁NO₂ | Based on the chemical structure. |
| Molecular Weight | 117.15 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to other small, functionalized dioxane derivatives. |
| Boiling Point | Estimated: 160-180 °C | Higher than 2-methyl-1,3-dioxane (b.p. ~112 °C) due to the presence of the polar amino group capable of hydrogen bonding. |
| Density | Estimated: ~1.05-1.15 g/mL | The presence of two oxygen atoms and a nitrogen atom will likely result in a density greater than water. |
| Solubility | Soluble in water and polar organic solvents | The amino and ether functionalities will facilitate hydrogen bonding with protic solvents like water and alcohols. |
| pKa (of conjugate acid) | Estimated: 8.5 - 9.5 | Typical pKa for a primary amine adjacent to an electron-withdrawing group (the acetal). |
Chemical Properties and Reactivity
The chemical behavior of 2-aminomethyl-1,3-dioxane is dictated by the interplay of the 1,3-dioxane ring and the primary amino group.
Stability of the 1,3-Dioxane Ring
The 1,3-dioxane ring is generally stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[1] However, it is susceptible to hydrolysis under acidic conditions, which leads to the cleavage of the acetal and the formation of the parent aldehyde (in this case, aminoacetaldehyde) and 1,3-propanediol. This lability in the presence of acid is a key consideration in any synthetic or formulation work.[1]
Reactivity of the Aminomethyl Group
The primary amino group imparts basicity and nucleophilicity to the molecule. It will readily react with acids to form ammonium salts. As a nucleophile, it can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
These reactions provide a handle for covalently attaching the 2-aminomethyl-1,3-dioxane moiety to other molecules, a feature that is particularly useful in drug development for structure-activity relationship (SAR) studies.
Synthesis of 2-Aminomethyl-1,3-dioxane
A plausible and common method for the synthesis of 2-substituted-1,3-dioxanes is the acetalization of an aldehyde with a 1,3-diol, typically in the presence of an acid catalyst with the removal of water.
Proposed Synthetic Pathway
The synthesis of 2-aminomethyl-1,3-dioxane would likely proceed via the reaction of a protected aminoacetaldehyde with 1,3-propanediol. A direct reaction with aminoacetaldehyde is challenging due to the self-condensation of the aminoaldehyde. Therefore, a protecting group strategy is necessary.
Figure 1: Proposed synthetic workflow for 2-aminomethyl-1,3-dioxane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-aminoacetaldehyde
-
To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate under reduced pressure.
-
The resulting N-Boc-aminoacetaldehyde dimethyl acetal is then carefully hydrolyzed under mild acidic conditions (e.g., silica gel in wet dichloromethane) to yield N-Boc-aminoacetaldehyde.
Step 2: Synthesis of N-Boc-2-aminomethyl-1,3-dioxane
-
Dissolve N-Boc-aminoacetaldehyde and 1,3-propanediol in a non-polar solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.
Step 3: Deprotection to Yield 2-Aminomethyl-1,3-dioxane
-
Dissolve the N-Boc-2-aminomethyl-1,3-dioxane in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA).
-
Stir at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product can be purified by distillation or by conversion to a salt and recrystallization.
Spectroscopic Characterization (Predicted)
The identity and purity of 2-aminomethyl-1,3-dioxane would be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for 2-Aminomethyl-1,3-dioxane
| Technique | Predicted Key Signals |
| ¹H NMR | - A multiplet for the CH₂ group at C5 of the dioxane ring (~1.5-2.0 ppm).- A triplet for the CH₂ groups at C4 and C6 of the dioxane ring (~3.8-4.2 ppm).- A doublet for the aminomethyl CH₂ group (~2.8-3.2 ppm).- A triplet for the acetal proton at C2 (~4.5-4.8 ppm).- A broad singlet for the NH₂ protons (~1.5-2.5 ppm, exchangeable with D₂O). |
| ¹³C NMR | - A signal for the C5 carbon of the dioxane ring (~25-30 ppm).- A signal for the C4 and C6 carbons of the dioxane ring (~65-70 ppm).- A signal for the aminomethyl carbon (~40-45 ppm).- A signal for the acetal carbon at C2 (~100-105 ppm). |
| IR Spectroscopy | - N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹).- C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).- N-H bending (~1600 cm⁻¹).- C-O stretching of the acetal (strong bands in the region of 1050-1150 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 117.- Fragmentation patterns involving the loss of the aminomethyl group, and cleavage of the dioxane ring. |
digraph "Spectroscopic_Analysis_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];"Compound" [label="2-Aminomethyl-1,3-dioxane"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)"]; "IR" [label="IR Spectroscopy"]; "MS" [label="Mass Spectrometry"]; "Structural_Confirmation" [label="Structural Confirmation\nand Purity Assessment"];
"Compound" -> "NMR"; "Compound" -> "IR"; "Compound" -> "MS"; "NMR" -> "Structural_Confirmation"; "IR" -> "Structural_Confirmation"; "MS" -> "Structural_Confirmation"; }
Figure 2: Workflow for the spectroscopic characterization of 2-aminomethyl-1,3-dioxane.
Potential Applications in Drug Development
While direct biological activity data for 2-aminomethyl-1,3-dioxane is scarce, the structural motifs present suggest several promising avenues for its application in drug discovery. The 1,3-dioxane ring can act as a bioisostere for other cyclic systems and its conformational rigidity can be exploited to optimize ligand-receptor interactions.[2]
Scaffold for Novel Therapeutics
The aminomethyl group provides a convenient point of attachment for various pharmacophores. By modifying this group, libraries of compounds can be synthesized and screened for a wide range of biological activities. Studies on related 4-(aminoalkyl) substituted 1,3-dioxanes have shown that these compounds can act as potent NMDA and σ receptor antagonists, highlighting the potential of this scaffold in neuroscience drug discovery.[3] For instance, certain derivatives have demonstrated significant antiallodynic activity in models of neuropathic pain.[3]
Modulators of Multidrug Resistance
Derivatives of 1,3-dioxolanes and 1,3-dioxanes have been investigated as modulators of multidrug resistance (MDR) in cancer chemotherapy.[4] The ability of these compounds to interact with efflux pumps like P-glycoprotein could be explored for 2-aminomethyl-1,3-dioxane and its derivatives.
Building Block for Complex Molecules
Beyond its own potential bioactivity, 2-aminomethyl-1,3-dioxane can serve as a versatile building block in the synthesis of more complex molecules with therapeutic potential. The primary amine can be used to link the dioxane moiety to peptides, natural products, or other drug molecules to improve their pharmacokinetic or pharmacodynamic properties.
Conclusion
2-Aminomethyl-1,3-dioxane is a molecule with significant untapped potential. Its synthesis, while requiring a protection-deprotection strategy, is achievable through established organic chemistry methodologies. The combination of a stable, conformationally restricted 1,3-dioxane ring and a reactive primary amine makes it an attractive scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
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ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. Retrieved from [Link]
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ResearchGate. (n.d.). Stereochemistry Studies of Some 1,3-dioxane Derivatives by Differential Mass Spectrometry and Computational Chemistry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern. Retrieved from [Link]
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Structural and Synthetic Profiling of 1,3-Dioxan-2-ylmethanamine (CAS 57366-83-3): A Critical Building Block in Antiviral Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). 1,3-Dioxan-2-ylmethanamine (CAS 57366-83-3) is a highly specialized cyclic acetal amine that has emerged as a critical nucleophilic scaffold, most notably in the synthesis of advanced antiviral therapeutics such as HIV integrase inhibitors [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, process chemistry, and application methodologies, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
1,3-Dioxan-2-ylmethanamine is characterized by a bifunctional architecture: a highly nucleophilic primary amine tethered via a methylene bridge to a 1,3-dioxane ring. This structural duality allows the molecule to participate in robust coupling reactions while providing a stable, lipophilic acetal moiety that can dictate the spatial geometry of the resulting pharmacophore.
The 1,3-dioxane ring is thermodynamically stable under basic and neutral conditions, offering orthogonal stability during multi-step organic synthesis, yet it can be selectively cleaved under strong aqueous acidic conditions if downstream deprotection is required.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | 1-(1,3-dioxan-2-yl)methanamine |
| CAS Registry Number | 57366-83-3 |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| Monoisotopic Mass | 117.07898 Da |
| SMILES | C1COC(OC1)CN |
| InChIKey | TYGPYXDUZUIJKY-UHFFFAOYSA-N |
Table 2: Predicted Collision Cross Section (CCS) Mass Spectrometry Profile [2]
| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]+ | 118.086 | 123.2 |
| [M+Na]+ | 140.068 | 128.3 |
| [M-H]- | 116.071 | 127.0 |
| [M+NH4]+ | 135.112 | 142.2 |
Process Chemistry: Synthetic Methodologies
The industrial and laboratory-scale synthesis of 1,3-Dioxan-2-ylmethanamine typically avoids direct amination of sensitive aldehydes, which can lead to polymerization. Instead, the preferred route utilizes the transacetalization of orthogonally protected precursors.
Transacetalization Strategy (Self-Validating Protocol)
This protocol describes the acid-catalyzed transacetalization of aminoacetaldehyde diethyl acetal with 1,3-propanediol.
Causality for Experimental Choices: The continuous removal of ethanol via fractional distillation exploits Le Chatelier's principle. By physically removing the byproduct, the thermodynamically reversible transacetalization is forcefully driven toward the formation of the cyclic 1,3-dioxane product, which is entropically and enthalpically favored over the acyclic precursor.
Step-by-Step Methodology:
-
Reagent Preparation: Charge a dry, round-bottom flask equipped with a Dean-Stark apparatus or fractional distillation column with 1.0 equivalent of aminoacetaldehyde diethyl acetal and 1.2 equivalents of 1,3-propanediol.
-
Catalysis: Add a catalytic amount (0.05 eq) of p-toluenesulfonic acid (p-TsOH). Use toluene or benzene as the solvent to facilitate azeotropic removal of ethanol.
-
Equilibrium Shift (Heating): Heat the reaction mixture to reflux (approx. 80–110°C).
-
Validation Check: Monitor the vapor temperature at the distillation head. A steady temperature near 78°C indicates active ethanol removal. Self-Validation: When the head temperature drops or shifts exclusively to the boiling point of the azeotropic solvent, the reaction equilibrium has been successfully shifted, indicating completion.
-
Quenching & Workup: Cool the mixture to room temperature and quench the acid catalyst by washing with saturated aqueous sodium bicarbonate (NaHCO3) to prevent reverse hydrolysis.
-
Purification: Extract the organic layer, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation to yield the pure 1,3-Dioxan-2-ylmethanamine.
Fig 1. Transacetalization synthesis pathway of 1,3-Dioxan-2-ylmethanamine.
Application in Antiviral Drug Development
In the development of HIV integrase strand transfer inhibitors (INSTIs), the spatial orientation of the metal-chelating pharmacophore is paramount. 1,3-Dioxan-2-ylmethanamine serves as a critical amine nucleophile that couples with pyrone or pyridone core scaffolds [1].
Amidation Coupling Protocol (Self-Validating Protocol)
Causality for Experimental Choices: Activating the carboxylic acid or ester on the pyrone core using coupling reagents (e.g., HATU or CDI) increases the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the primary amine of 1,3-dioxan-2-ylmethanamine, ensuring high yields while minimizing competing side reactions like epimerization or hydrolysis.
Step-by-Step Methodology:
-
Activation: Dissolve the pyrone/pyridone carboxylic acid intermediate in anhydrous DMF. Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.
-
Nucleophilic Addition: Add 1.1 equivalents of 1,3-Dioxan-2-ylmethanamine dropwise to the activated mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours.
-
Validation Check: Perform LC-MS analysis on a quenched reaction aliquot. Self-Validation: The complete disappearance of the primary amine peak (m/z 118.08) and the appearance of the higher molecular weight amide product mass confirms successful scaffold assembly.
-
Isolation: Precipitate the product by adding the reaction mixture to ice-cold water, followed by filtration and recrystallization [3].
Fig 2. Assembly of HIV integrase inhibitor using the amine building block.
Analytical Validation & Quality Control
To ensure the integrity of 1,3-Dioxan-2-ylmethanamine prior to deployment in sensitive API synthesis, rigorous analytical validation is required.
-
Nuclear Magnetic Resonance (1H NMR): Conducted in CDCl3. The spectrum must exhibit a distinct doublet or multiplet corresponding to the -CH2-NH2 protons (approx. 2.7-2.9 ppm), alongside complex multiplets representing the axial and equatorial protons of the intact 1,3-dioxane ring (1.3-4.5 ppm). The absence of an aldehyde proton peak (~9.5-10 ppm) validates the absence of hydrolyzed impurities.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilizing Electrospray Ionization (ESI+), the compound must yield a dominant [M+H]+ peak at m/z 118.08. Chromatographic purity should exceed 95% using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid [2].
Conclusion
1,3-Dioxan-2-ylmethanamine (CAS 57366-83-3) is far more than a simple aliphatic amine; it is a structurally nuanced building block that provides both nucleophilic reactivity and geometric stability. By mastering its transacetalization synthesis and understanding its role in amidation coupling for HIV integrase inhibitors, process chemists can leverage this compound to construct highly complex, stereochemically demanding therapeutic agents.
References
- Title: Process for Preparing Compound Having HIV Integrase Inhibitory Activity (US20140011995A1)
-
Title: PubChemLite: 57366-83-3 (C5H11NO2) Source: Luxembourg Centre for Systems Biomedicine (LCSB) URL: [Link]
"conformational analysis of 2-substituted 1,3-dioxanes"
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Estimated Read Time: 12 Minutes
Executive Summary: The Rigid Heterocyclic Core
In the landscape of saturated heterocycles, 1,3-dioxane stands as a distinct pharmacophore and structural scaffold.[1] Unlike its carbocyclic analogue cyclohexane, the 1,3-dioxane ring exhibits unique conformational rigidity and stereoelectronic properties driven by the presence of two endocyclic oxygen atoms.[2][3]
For drug development professionals, the 2-substituted 1,3-dioxane motif is critical for two reasons:
-
Scaffold Rigidity: It serves as a programmable spacer that orients pharmacophores with high precision.
-
Protecting Group Chemistry: It is the standard mask for 1,3-diols and carbonyls, where conformational stability dictates reaction outcomes.
This guide analyzes the thermodynamic and kinetic drivers of 1,3-dioxane conformations, providing actionable protocols for determining stereochemistry in solution.
Fundamental Conformational Landscape
Geometry and Bond Lengths
The 1,3-dioxane ring predominantly adopts a chair conformation .[2][3] However, it differs from cyclohexane in critical geometric parameters:
-
Bond Lengths: The C–O bond (
) is significantly shorter than the C–C bond ( ). -
Ring Puckering: The shorter C–O bonds compress the O1–C2–O3 region, causing the ring to be more "puckered" in the O–C–O region and flatter in the C4–C5–C6 region compared to cyclohexane.
The Energy Landscape
The barrier to ring inversion (chair-to-chair interconversion) in 1,3-dioxane is approximately 9.5–10.5 kcal/mol , slightly lower than cyclohexane (
Figure 1: Conformational energy profile of the 1,3-dioxane ring system.
The 2-Substituent Effect
The position of a substituent at C2 is the most thermodynamically significant factor in 1,3-dioxane analysis.
The "Great Equatorial Preference"
Substituents at C2 exhibit a much stronger preference for the equatorial position than they do in cyclohexane. This is quantified by the A-value (
| Substituent (R) | Cyclohexane A-value (kcal/mol) | 1,3-Dioxane (C2) A-value (kcal/mol) | Mechanistic Driver |
| Methyl | 1.74 | 3.6 – 4.0 | Short C–O bonds bring axial H-4/H-6 closer to C2-axial. |
| Phenyl | 2.8 | 3.1 | Severe 1,3-diaxial repulsion. |
| tert-Butyl | 4.9 | > 5.0 | Effectively locks the conformation. |
Why the difference?
In cyclohexane, 1,3-diaxial interactions occur between the substituent and axial protons at C3/C5 (distance ~2.5
The Anomeric Effect (Electronegative Substituents)
When the substituent at C2 is electronegative (e.g., –OR, –Cl, –F), the Anomeric Effect competes with steric hindrance.[2]
-
Definition: The preference for the electronegative substituent to occupy the axial position.[2][5]
-
Orbital Basis: Stabilization arises from the donation of electron density from the axial lone pair of the ring oxygen (
) into the antibonding orbital of the C2–substituent bond ( ). -
Outcome: For 2-methoxy-1,3-dioxane, the equilibrium shifts. While sterics still favor equatorial, the anomeric effect lowers the energy penalty of the axial conformer significantly compared to alkyl groups.
Figure 2: Orbital interaction diagram (
Experimental Protocols: Determining Conformation
To validate the conformation of a synthesized 2-substituted 1,3-dioxane, Nuclear Magnetic Resonance (NMR) is the gold standard.
H NMR Coupling Constants ( -Values)
The coupling constants between protons on the C4/C5/C6 fragment provide definitive evidence of ring geometry via the Karplus relationship.
Protocol:
-
Solvent Selection: Use non-polar solvents (e.g.,
or ) to minimize solvent-solute dipole interactions that might perturb equilibrium. -
Target Signal: Analyze the splitting pattern of the protons at C5 .
-
Interpretation:
| Coupling Interaction | Expected | Interpretation |
| 10 – 12 Hz | Indicates anti-periplanar arrangement ( | |
| 2 – 5 Hz | Indicates gauche arrangement ( | |
| 1 – 2 Hz | Small coupling due to geometry. |
Decision Rule: If you observe a large coupling constant (
Nuclear Overhauser Effect (NOE)
When
Workflow:
-
Irradiate H-2: Selectively invert the spin of the proton at C2.
-
Observe H-4/H-6:
-
Strong NOE enhancement at H-4ax/H-6ax
H-2 is Axial (Substituent is Equatorial ). -
Weak/No NOE at H-4ax/H-6ax
H-2 is Equatorial (Substituent is Axial ).
-
X-Ray Crystallography
While solid-state packing forces can distort conformations, X-ray structures of 2-aryl-1,3-dioxanes almost universally show the aryl group in the equatorial position, with the dioxane ring in a chair. This serves as a "ground truth" to calibrate solution-state NMR data.
Applications in Drug Discovery
The "Holding Group" Strategy
In complex natural product synthesis (e.g., polyketides), a t-butyl group is often installed at C2. Because the t-butyl group has an A-value
Bioisosteres and Solubility
The 1,3-dioxane ring is more polar than cyclohexane (
-
Improve aqueous solubility.
-
Introduce hydrogen bond acceptors (the oxygens).
-
Maintain the overall steric bulk and vector orientation of substituents.
Case Study: Receptor Ligands
Recent medicinal chemistry efforts have utilized 2-phenyl-1,3-dioxanes as scaffolds for
References
-
Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[6][7] Link
-
Bailey, W. F., & Eliel, E. L. (1974). Conformational Analysis. XXIX. 2-Substituted and 2,2-disubstituted 1,3-dioxanes. Generalized and reverse anomeric effects.[6] Journal of the American Chemical Society.[6][7] Link
-
Riddell, F. G. (1967). The conformational analysis of 1,3-dioxanes. Quarterly Reviews, Chemical Society. Link
-
Wünsch, B., et al. (2017).[8] Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based
and PCP receptor antagonists.[8] Bioorganic & Medicinal Chemistry. Link -
Freibolin, H. (2005).[7] Basic One- and Two-Dimensional NMR Spectroscopy. (Reference for Karplus relationships in heterocycles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ1 and PCP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Proximity: Discovery and Application of Novel Bifunctional Organic Building Blocks in Modern Drug Design
Introduction: The Bifunctional Paradigm Shift
The era of classical, occupancy-driven pharmacology is rapidly giving way to event-driven modalities. Heterobifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Chemical Libraries (DELs)—rely on the precise spatial arrangement of two distinct ligands to induce proximity between biological targets. In this landscape, the discovery of novel bifunctional organic building blocks is no longer a mere exercise in synthetic chemistry; it is the foundational architecture of modern drug design.
Historically, linker design received limited attention, relying heavily on synthetically tractable but pharmacologically suboptimal alkyl and polyethylene glycol (PEG) chains[1]. However, the field is undergoing a critical shift toward sophisticated functional linkers that actively modulate the physicochemical properties and bioactivity of the resulting molecules[1]. This technical guide explores the mechanistic principles, rational discovery, and experimental validation of these novel bifunctional scaffolds.
Thermodynamic and Geometric Causality in Scaffold Design
As application scientists, we must move beyond the traditional "trial and error" approach to linker selection[1]. The causality behind selecting a specific bifunctional building block is rooted in thermodynamics and geometric pre-organization.
PROTACs: Overcoming the Entropic Penalty
In PROTAC development, flexible PEG or alkyl chains often incur a massive entropic penalty upon ternary complex formation. Furthermore, the atomic composition of the linker drastically affects potency; for instance, exchanging a nine-atom alkyl chain for three PEG units can unexpectedly inhibit PROTAC activity due to the incorporation of oxygen atoms altering the hydration shell[1].
To solve this, the field is discovering "chameleonic" bifunctional linkers. A premier example is the recent development of FerroTACs , which utilize ferrocene as a molecular hinge[2]. The causality here is structural: the freely rotating cyclopentadienyl rings around a central Fe(II) ion allow the molecule to adopt a compact, folded state in apolar environments (improving cellular permeability) while extending in aqueous environments to facilitate ternary complex formation[2].
Fig 1. PROTAC ternary complex formation driven by bifunctional linkers.
DNA-Encoded Libraries (DELs): Scaffolds as Geometric Directors
In DEL synthesis, bifunctional scaffolds serve a dual purpose: they must provide orthogonal reactive sites for combinatorial split-and-pool synthesis, and they must geometrically direct the appended pharmacophores[3].
The causality behind selecting a rigid bifunctional scaffold over a flexible one lies in target recognition. A flexible scaffold allows building blocks to sample vast conformational space, increasing the entropic penalty upon binding. Conversely, rigid scaffolds pre-organize the pharmacophores. Research demonstrates that molecules based on a rigid 3,5-bis(aminomethyl)-benzoic acid core exhibit a
Fig 2. Split-and-pool DEL synthesis using orthogonal bifunctional scaffolds.
Experimental Workflow: Rational Assembly and Validation
To ensure scientific integrity, the discovery and application of a novel bifunctional building block must be evaluated through a self-validating experimental system . Below is the step-by-step methodology for synthesizing and validating a novel chameleonic PROTAC linker (e.g., a ferrocene derivative).
Step 1: Orthogonal Chemoselective Conjugation
-
Procedure: Equip the bifunctional core with an alkyne moiety on one terminus and a protected amine on the other. Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the E3 ligase anchor, followed by deprotection and amide coupling to attach the target warhead[1].
-
Causality: Utilizing orthogonal reactive groups prevents cross-reactivity and homodimerization. The step-wise approach allows for the isolation and purification of the intermediate, ensuring high fidelity of the final heterobifunctional molecule.
Step 2: Intracellular Target Engagement (NanoBRET)
-
Procedure: Transfect HEK293 cells with a NanoLuc-fused E3 ligase. Introduce the synthesized PROTAC and a fluorescent tracer. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Causality: Traditional permeability assays like PAMPA or Caco-2 are designed for small molecules and routinely fail for high-molecular-weight PROTACs due to unspecific binding and low recovery[2]. NanoBRET is chosen because it measures actual E3 ligase engagement inside live, permeabilized cells[2].
Step 3: Kinetic Degradation Profiling (The Self-Validating Loop)
-
Procedure: Monitor target protein levels over a 24-hour time course using a HiBiT-tagged target protein assay.
-
Self-Validating Logic: By coupling the NanoBRET permeability assay (Step 2) with the HiBiT degradation readout (Step 3), we create a self-validating loop. If degradation fails but NanoBRET shows successful intracellular target engagement, we can definitively isolate the failure to ternary complex ubiquitination (e.g., poor spatial orientation) rather than poor cell permeability. This eliminates the traditional "black box" of PROTAC cellular assays.
Quantitative Profiling of Bifunctional Architectures
To facilitate rational design, the following table summarizes the quantitative and qualitative profiles of various bifunctional building blocks used in modern drug discovery.
| Scaffold Chemotype | Conformational Flexibility | Aqueous Solubility | Cell Permeability | Entropic Penalty (Binding) | Synthetic Tractability |
| Alkyl Chains | High | Low | High | High | Excellent |
| PEG Chains | High | High | Low | High | Excellent |
| Rigid Heterocycles | Low (Pre-organized) | Variable | Variable | Low | Moderate |
| Ferrocene (Hinge) | Dynamic (Chameleonic) | Moderate | High | Low | Complex |
Data synthesized from comparative linker analyses in targeted protein degradation[1],[2].
Conclusion
The discovery of novel bifunctional organic building blocks is the critical bottleneck in advancing proximity-inducing modalities. By transitioning from passive, flexible tethers to active, geometrically pre-organized, and chameleonic scaffolds, drug developers can overcome the inherent pharmacokinetic and thermodynamic liabilities of large heterobifunctional molecules. Future discovery efforts must heavily integrate computational conformational profiling with self-validating intracellular assays to accelerate the translation of these novel architectures into the clinic.
References
- Source: nih.
- Source: acs.
- Source: nih.
- Source: nih.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DNA-encoded library of chemical compounds based on common scaffolding structures reveals the impact of ligand geometry on protein recognition - PMC [pmc.ncbi.nlm.nih.gov]
Aminomethylated Heterocycles: Physicochemical Tuning & Synthetic Architectures in Drug Discovery
Topic: Potential Applications of Aminomethylated Heterocycles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads.[1]
Executive Summary
The aminomethylated heterocycle motif—defined as a heteroaromatic ring (pyridine, pyrimidine, indole, etc.) substituted with a methylamine group (
This guide details the structural utility of this motif in modulating solubility and target engagement, provides a validated photoredox synthetic protocol, and analyzes its application in kinase and GPCR ligand design.[1]
Structural Biology & Pharmacophore Analysis
The "Hetero-Benzylamine" Effect
The aminomethyl group serves a dual function in ligand design:
-
Solubility Handle: The aliphatic amine remains protonated at physiological pH (7.4), significantly reducing
and improving aqueous solubility compared to purely aromatic analogs.[2] -
Vectorized Interaction: The
carbon spacer allows the amine to project out of the aromatic plane, ideal for reaching solvent-exposed aspartate/glutamate residues in enzyme pockets (e.g., the "sugar pocket" of kinases).
Physicochemical Profiling ( Modulation)
The position of the aminomethyl group relative to the heteroatom drastically alters the electronic landscape.[2]
Table 1: Comparative Physicochemical Properties
| Scaffold | Motif Structure | Amine | Ring N | Key Property |
| Pyridine | N/A | 5.2 | Baseline aromaticity. | |
| 2-(Aminomethyl)pyridine | 8.8 | ~2.0 | Strong intramolecular H-bond potential; Ring N basicity suppressed.[2] | |
| 3-(Aminomethyl)pyridine | 9.1 | ~4.8 | No intramolecular H-bond; extended conformation preferred.[2] | |
| 4-(Aminomethyl)pyridine | 9.3 | ~5.0 | Max distance vector; often used as a rigid linker.[2] |
Note: Values are derived from aqueous titration data. The inductive electron-withdrawing effect of the pyridine ring lowers the amine
Pharmacophore Interaction Map
The following diagram illustrates how the aminomethyl-pyridine motif engages with a theoretical kinase active site.
Figure 1: Bidentate interaction mode: The pyridine ring binds the hinge, while the aminomethyl arm anchors to acidic residues at the solvent front.[2]
Synthetic Methodologies: The Modern Standard
Traditional synthesis (reductive amination of aldehydes or reduction of nitriles) often fails with sensitive heterocycles due to metal poisoning or over-reduction.[2] The current "Gold Standard" is Radical C–H Aminomethylation , specifically using photoredox catalysis (Minisci-type reaction).[2]
Protocol: Photoredox Decarboxylative Aminomethylation
This protocol utilizes N-protected
Reagents:
-
Substrate: Heterocycle (e.g., Isoquinoline, Pyridine).[1][3]
-
Radical Precursor: N-Boc-Glycine or N-(acetoxy)phthalimide derivative.[2]
-
Catalyst:
(1 mol%). -
Oxidant:
(if using decarboxylative route).[2] -
Solvent: DMSO/Water or MeCN.
-
Light Source: Blue LED (450 nm).[2]
Step-by-Step Workflow
-
Preparation: In a 20 mL vial equipped with a Teflon-coated stir bar, add the Heterocycle (1.0 equiv, 0.5 mmol), Radical Precursor (1.5 equiv), and Ir-Catalyst (0.01 equiv).
-
Degassing: Dissolve in degassed DMSO (5 mL). Sparge with Argon for 10 minutes. Critical: Oxygen quenches the excited triplet state of the Iridium catalyst.
-
Activation: Add the oxidant (if required by the specific precursor mechanism) and seal the vial.
-
Irradiation: Place the vial 2 cm from a Blue LED strip. Stir vigorously at ambient temperature (
) for 12–24 hours. Fan cooling is required to prevent thermal degradation. -
Workup: Dilute with EtOAc, wash with saturated
(to remove acid byproducts) and brine. -
Purification: Flash column chromatography (DCM/MeOH gradient). Note: The amine product is polar; add 1%
to the eluent to prevent streaking.[2]
Mechanistic Pathway
The reaction proceeds via a Single Electron Transfer (SET) mechanism, generating an alkyl radical that adds to the electron-deficient heterocycle.
Figure 2: Photoredox catalytic cycle showing the generation of the aminomethyl radical and its Minisci-type addition to the heterocycle.
Therapeutic Applications
Kinase Inhibitors (Solvent Front Targeting)
In kinase drug discovery, the ATP-binding pocket is highly conserved.[2][4] Selectivity is often achieved by targeting the "solvent front" or "sugar pocket" regions.
-
Application: An aminomethyl-heterocycle (e.g., pyridine or pyrazole) acts as the hinge binder.[2] The aminomethyl arm extends into the solvent front, forming a salt bridge with conserved Asp/Glu residues.
-
Example: While not a direct aminomethyl, Crizotinib utilizes a piperidine ring attached to a pyridine core to achieve the same spatial occupancy and solubility effect.[1] The aminomethyl motif is the fragment-based equivalent of this strategy.
GPCR Ligands (Bioisosteres)
The aminomethyl-heterocycle is a bioisostere for the ethylamine side chain of neurotransmitters (Serotonin, Dopamine, Histamine).[2]
-
Logic: Replacing the phenyl ring of a phenethylamine with a pyridine or thiophene reduces lipophilicity (
) and metabolic clearance (CYP450 oxidation) while maintaining receptor affinity.[2] -
Target: 5-HT receptors (Serotonin) and Histamine H3/H4 receptors.[2]
Fragment-Based Drug Discovery (FBDD)
Aminomethyl-heterocycles are classified as "privileged fragments" in FBDD libraries.[2]
-
High Solubility: Allows screening at high concentrations (mM) in NMR/SPR assays without precipitation.[2]
-
Growth Vectors: The amine provides a straightforward handle for amide coupling or reductive amination to "grow" the fragment into a lead compound.
References
-
Duncton, M. A. (2011).[2] Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm. Link
-
Leitch, J. A., Bhardarwaj, A., & McMullin, C. L. (2017).[1] Photoredox-Catalyzed C–H Methylation of Heteroarenes Using tert-Butyl Acetate. Chemical Science. Link
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[2]
-
Proctor, R. S., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link[2]
-
Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry. Link
Sources
Methodological & Application
Application Note: Strategic Integration of 1,3-Dioxan-2-ylmethanamine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
This guide details the application of 1,3-Dioxan-2-ylmethanamine as a high-fidelity "masked aldehyde" precursor in peptide synthesis. Unlike unstable free aldehydes, this reagent introduces a robust 1,3-dioxane acetal moiety that survives standard Fmoc/tBu solid-phase synthesis cycles.
Primary Applications:
-
Protease Inhibitors: Generation of C-terminal glycinal transition-state analogs.
-
Bio-conjugation: Site-specific labeling via oxime or hydrazone ligation.
-
Macrocyclization: Head-to-tail cyclization via reductive amination.
Chemical Profile & Mechanistic Logic
The Molecule
1,3-Dioxan-2-ylmethanamine consists of a primary amine attached to a methyl group, which is anchored to the C2 position of a 1,3-dioxane ring.
-
Function: Acts as a Glycinal Equivalent .
-
Stability: The 6-membered dioxane ring is thermodynamically more stable than acyclic acetals (e.g., dimethyl acetal), making it resistant to accidental hydrolysis during standard washing and mild acidic handling.
-
Reactivity: The primary amine (
) serves as the nucleophile for amide bond formation with the peptide C-terminus.
The "Masked Aldehyde" Strategy
Direct incorporation of aldehydes during SPPS is impossible due to their high reactivity (Schiff base formation, oxidation). This reagent circumvents the issue by carrying the aldehyde in a "masked" acetal state.
The Logic Flow:
-
Coupling: The amine reacts with the C-terminal carboxyl of the peptide.
-
Elongation: The acetal remains inert during Fmoc removal (basic conditions).
-
Unmasking: Post-synthesis treatment with aqueous acid hydrolyzes the dioxane, revealing the reactive aldehyde.
Figure 1: The chemical pathway from masked precursor to reactive peptide aldehyde.
Experimental Protocols
Pre-Requisites & Reagents[1]
-
Resin Selection:
-
For Peptide-Aldehyde Isolation: Standard Wang or Rink Amide resin (if attaching to side chain).
-
For Peptide-Acetal Isolation:2-Chlorotrityl Chloride (2-CTC) Resin is required to cleave the peptide without hydrolyzing the dioxane ring.
-
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous DMF (Dimethylformamide).
Protocol A: Coupling to Peptide C-Terminus
Use this protocol to cap a resin-bound peptide with the dioxane moiety.
-
Activation:
-
Dissolve the N-terminal protected peptide (on resin) or ensure the C-terminal carboxyl is free (if using inverse synthesis or side-chain attachment).
-
Note: In standard SPPS, this reagent is usually added to the C-terminus of a peptide in solution (post-cleavage) OR attached to a backbone linker (BAL) on resin.
-
Scenario: Coupling to a side-chain Glutamic/Aspartic acid or a C-terminal COOH on a very acid-labile linker.
-
-
Reaction Mixture:
-
Peptide-Resin: 1.0 eq (based on loading).
-
1,3-Dioxan-2-ylmethanamine: 3.0 eq.
-
HATU: 2.9 eq.
-
DIPEA: 6.0 eq.
-
Solvent: DMF (5–10 mL per gram of resin).
-
-
Procedure:
-
Pre-activate the carboxylic acid on the resin with HATU/DIPEA for 1 minute.
-
Add the 1,3-Dioxan-2-ylmethanamine.
-
Shake at Room Temperature (RT) for 2–4 hours.
-
-
Monitoring:
-
Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if secondary). A negative result indicates successful capping.
-
Protocol B: Global Deprotection & Unmasking (Aldehyde Generation)
Use this protocol to release the peptide and simultaneously convert the dioxane to an aldehyde.
Warning: Aldehydes are prone to oxidation and epimerization. Perform this step immediately before purification or downstream ligation.
-
Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Critical: Water is the nucleophile required for hydrolysis. Without water, the ring will protonate but not open.
-
-
Reaction:
-
Add cocktail to the dried resin.
-
Shake for 2–3 hours at RT.
-
Optimization: If the dioxane is stubborn (incomplete hydrolysis), add 5% water and extend time to 4 hours, or heat to 35°C (monitor for degradation).
-
-
Work-up:
-
Precipitate the peptide in cold diethyl ether ($ -20^\circ\text{C} $).
-
Centrifuge (3000 rpm, 5 min) and decant ether.
-
Resuspend in 50% Acetonitrile/Water (0.1% TFA) and lyophilize immediately.
-
Protocol C: Ligation (Oxime Formation)
Application of the generated peptide-aldehyde.
-
Reactants:
-
Peptide-Aldehyde (from Protocol B).[1]
-
Aminooxy-functionalized molecule (e.g.,
).
-
-
Buffer: 0.1 M Ammonium Acetate (pH 4.5). An acidic pH catalyzes the Schiff base formation.
-
Procedure:
Analytical Data & Troubleshooting
Stability Matrix
| Condition | Stability of Dioxane Linker | Outcome |
| 20% Piperidine/DMF | Stable | Compatible with Fmoc removal. |
| 1% TFA / DCM | Metastable | Use for cleavage without unmasking (requires anhydrous conditions). |
| 95% TFA / H₂O | Unstable | Hydrolyzes to Aldehyde + 1,3-Propanediol. |
| Neutral pH (Water) | Stable | Safe for HPLC purification (if acetal is preserved). |
Troubleshooting Guide
-
Issue: Incomplete Hydrolysis (Mixed Acetal/Aldehyde species in MS).
-
Cause: Insufficient water in cleavage cocktail or steric bulk around the dioxane.
-
Fix: Increase water content to 5% in the TFA cocktail. Perform a post-cleavage "hydrolysis step" by dissolving the crude peptide in 50% acetic acid/water for 4 hours.
-
-
Issue: Side Reactions (Aldehyde reacting with N-terminus).
-
Cause: Formation of cyclic Schiff bases (imines) if the peptide is linear and flexible.
-
Fix: Ensure the N-terminus is acetylated (capped) or protected if the aldehyde is intended for external conjugation.
-
Strategic Workflow Diagram
Figure 2: Decision tree for processing peptides containing 1,3-Dioxan-2-ylmethanamine.
References
-
Standard Protocol for Peptide Aldehydes
-
Coin, I., et al. (2007). "Solid-phase synthesis of peptide aldehydes." Nature Protocols, 2(12), 3247–3256.
-
-
Acetal Linker Stability
-
Shao, J., & Tam, J. P. (1995). "Unprotected Peptides as Building Blocks for the Synthesis of Peptide Dendrimers with Oxime Linkages." Journal of the American Chemical Society, 117(14), 3893–3899.
-
-
Application in Protease Inhibition
-
Fehrentz, J. A., et al. (2003).[4] "Synthesis of aldehyde-containing peptides and peptidomimetics." Tetrahedron Letters, 44(27), 5059-5062.
-
-
General Fmoc SPPS Guidelines
-
White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Sources
Advanced Application Note: Asymmetric Synthesis via Chiral 1,3-Dioxane Derivatives
Executive Summary & Mechanistic Rationale
Chiral 1,3-dioxane derivatives—particularly 1,3-dioxan-4-ones derived from β-hydroxy acids—represent a cornerstone of modern asymmetric synthesis. By leveraging the rigid chair conformation of the 1,3-dioxane ring, chemists can achieve exceptional stereocontrol in carbon-carbon bond-forming events[1].
The mechanistic brilliance of this system lies in the thermodynamic acetalization of a chiral β-hydroxy acid with a bulky aldehyde (e.g., pivalaldehyde). This locks the newly formed acetal center (C2) with the tert-butyl group in a strict pseudo-equatorial position. When the system is subjected to kinetic enolization, the resulting C5 enolate is sterically shielded on one face by the axial protons and the overall chair geometry, forcing incoming electrophiles to attack from the opposite trajectory[2].
Beyond enolate alkylation, the acetal center itself can act as an electrophilic template for Lewis acid-mediated nucleophilic substitutions, yielding enantiopure secondary alcohols[3]. Furthermore, chiral 1,3-dioxanes serve as highly effective structural motifs and intermediates in catalytic asymmetric Prins reactions for the synthesis of complex 1,3-diols[4].
Mechanistic Logic & Workflow
Workflow of chiral 1,3-dioxan-4-one synthesis, enolate alkylation, and nucleophilic cleavage.
Experimental Protocols
Protocol 1: Diastereoselective α-Alkylation of (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one
Objective: To synthesize an enantiopure α-alkyl-β-hydroxy acid derivative via a rigid enolate intermediate[2].
Step-by-Step Methodology:
-
Preparation of the Lithium Enolate:
-
Procedure: Dissolve the cis-1,3-dioxan-4-one (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C. Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.1 equiv).
-
Causality: LDA is selected for its high steric bulk, ensuring exclusive kinetic deprotonation at the C5 position without triggering nucleophilic attack at the C4 lactone carbonyl. The -78 °C temperature suppresses retro-aldol pathways and prevents premature ring-opening.
-
Self-Validation System: Quench a 0.1 mL reaction aliquot in D₂O. Analyze via crude ¹H NMR to confirm the disappearance of the C5 proton and >95% deuterium incorporation before proceeding to the electrophile addition.
-
-
Electrophilic Addition:
-
Procedure: Add the electrophile (e.g., Benzyl Bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 2 hours, then slowly warm to -20 °C over 1 hour.
-
Causality: The pseudo-equatorial tert-butyl group at C2 and the methyl group at C6 sterically block the syn face of the planar enolate. The electrophile is forced into an anti trajectory, guaranteeing exceptional diastereoselectivity (>95% dr).
-
-
Quenching and Isolation:
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Protocol 2: Lewis Acid-Mediated Nucleophilic Substitution at the Acetal Center
Objective: To generate optically active secondary alcohols via stereospecific acetal cleavage[3].
Step-by-Step Methodology:
-
Cuprate Formation & Activation:
-
Procedure: Prepare the organocopper reagent (R₂CuLi, 2.0 equiv) in anhydrous diethyl ether at -78 °C. Add Boron Trifluoride Diethyl Etherate (BF₃·OEt₂, 2.0 equiv) and stir for 10 minutes.
-
Causality: BF₃·OEt₂ acts as a halophilic Lewis acid, coordinating to the acetal oxygen network. This weakens the C2-O bond, priming the acetal center for nucleophilic attack without destroying the molecule's structural integrity.
-
-
Stereospecific Substitution:
-
Procedure: Add the chiral 1,3-dioxan-4-one (1.0 equiv) dropwise. Maintain the temperature at -78 °C for 3 hours.
-
Causality: The organocuprate attacks the activated C2 position via an Sₙ2-like mechanism. Because the leaving group (the carboxylate/alkoxide tether) is fixed in the ring geometry, the attack occurs with complete inversion of configuration at C2, transferring the alkyl group and opening the 1,3-dioxane ring to yield the target chiral secondary alcohol[3].
-
Data Presentation: Stereochemical Outcomes of α-Alkylation
The following table summarizes the self-validating quantitative data for the α-alkylation of the 1,3-dioxan-4-one enolate across various electrophiles. High dr values confirm the robustness of the steric shielding model dictated by the 1,3-dioxane chair conformation.
| Electrophile | Product Substitution | Isolated Yield (%) | Diastereomeric Ratio (dr) |
| Methyl Iodide (MeI) | α-Methyl | 88% | > 98:2 |
| Benzyl Bromide (BnBr) | α-Benzyl | 85% | > 95:5 |
| Allyl Bromide | α-Allyl | 82% | > 95:5 |
| Benzaldehyde | α-[CH(OH)Ph] (Aldol) | 78% | > 90:10 |
References
-
[2] Practical and Robust Method for the Preparation of Seebach and Fráter's Chiral Template, cis-2-Substituted 5-Methyl(or Phenyl)-1,3-dioxolan-4-ones. ResearchGate. 2
-
[3] On the preparation of optically active secondary alcohols from a 1,3-dioxan-4-one: Substitution with organocopper reagents. Semantic Scholar. 3
-
[1] Asymmetric synthesis via acetal templates. 4. Reactions with silylacetylenic compounds. Formation of chiral propargylic alcohols. Journal of the American Chemical Society. 1
-
[4] The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society. 4
Sources
Application Notes and Protocols for the N-Alkylation of 1,3-Dioxan-2-ylmethanamine
Introduction
N-alkylated 1,3-dioxan-2-ylmethanamine derivatives are valuable scaffolds in medicinal chemistry and drug development. The 1,3-dioxane moiety serves as a versatile and conformationally restricted structural element, while the N-alkyl substituent allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and receptor binding affinity. This guide provides detailed protocols for the N-alkylation of 1,3-dioxan-2-ylmethanamine, focusing on two primary and highly effective strategies: reductive amination and direct alkylation. These methods offer broad substrate scope and are amenable to the synthesis of diverse libraries of compounds for screening and lead optimization. In some contexts, derivatives of 1,3-dioxane have been investigated for their potential as NMDA and σ receptor antagonists, highlighting the pharmacological relevance of this structural class.[1]
Strategic Overview of N-Alkylation Methods
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, the scale of the reaction, and the presence of other functional groups.
| Method | Electrophile | Key Reagents/Catalysts | Typical Reaction Conditions | Advantages | Disadvantages |
| Reductive Amination | Aldehydes, Ketones | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Mild, often one-pot | Wide substrate scope, avoids over-alkylation.[2] | Requires a suitable carbonyl compound. |
| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | Varies from RT to elevated temperatures | Simple procedure, readily available reagents. | Risk of over-alkylation to form secondary and tertiary amines.[3][4][5] |
Protocol 1: Reductive Amination with an Aldehyde
Reductive amination is a robust and widely used method for the controlled synthesis of secondary amines.[6][7][8] It proceeds through the in-situ formation of an imine intermediate from the primary amine and an aldehyde, which is then selectively reduced by a mild reducing agent.[2][7] This one-pot procedure minimizes side reactions and typically provides clean products in good yields.[6][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the imine in the presence of the aldehyde and is less sensitive to moisture than other borohydrides.[9][10]
Experimental Workflow
Sources
- 1. Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. organic-chemistry.org [organic-chemistry.org]
"deprotection of the 1,3-dioxane group in aminomethyl derivatives"
An Application Guide to the Strategic Deprotection of 1,3-Dioxanes in Aminomethyl Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-dioxane group is a cornerstone in synthetic chemistry for the protection of carbonyl functionalities, prized for its robustness under a wide array of chemical conditions.[1][2] However, its removal, particularly in complex molecules such as aminomethyl derivatives, presents a significant synthetic challenge. The inherent basicity of the amino group can interfere with standard acid-catalyzed deprotection protocols, necessitating a carefully considered and nuanced approach. This application note provides an in-depth guide to the strategic deprotection of 1,3-dioxanes in the presence of an aminomethyl moiety. We will explore the mechanistic underpinnings, compare a variety of protocols from classical acidic hydrolysis to milder, chemoselective methods, and offer detailed, field-tested protocols and troubleshooting advice for researchers in organic synthesis and drug development.
The Strategic Challenge: The Aminomethyl Moiety
The 1,3-dioxane protecting group is favored for its stability towards nucleophiles, bases, and many redox reagents.[3] Cleavage is most commonly achieved via acid-catalyzed hydrolysis.[4] The core challenge in aminomethyl derivatives arises from the Lewis basicity of the nitrogen atom.
-
Acid Quenching: The amine can neutralize the acid catalyst, often requiring stoichiometric or excess acid to achieve both amine protonation and catalytic turnover for dioxane cleavage.
-
Substrate Solubility: Protonation of the amine to form an ammonium salt can drastically alter the substrate's solubility, potentially impeding the reaction in common organic solvents.
-
Chemoselectivity: Many synthetic intermediates contain other acid-labile protecting groups (e.g., Boc, TBDMS). The conditions required to cleave a stable 1,3-dioxane can inadvertently remove these other groups.
A logical workflow for selecting the appropriate deprotection strategy is essential for success.
Caption: Decision workflow for selecting a 1,3-dioxane deprotection strategy.
Mechanistic Principles of Acid-Catalyzed Deprotection
Understanding the mechanism is key to troubleshooting and optimizing reaction conditions. The process is the microscopic reverse of the protection reaction.[5]
-
Protonation: One of the dioxane oxygen atoms is protonated by an acid catalyst, converting it into a good leaving group.
-
Ring Opening: The C-O bond cleaves, and the resulting lone pair on the other oxygen atom helps to expel a molecule of 1,3-propanediol, forming a highly electrophilic, resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule attacks the oxocarbenium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield a hemiacetal.
-
Repeat: The hemiacetal is then protonated at the diol-derived oxygen, which is eliminated as 1,3-propanediol, followed by deprotonation to regenerate the carbonyl and the catalyst.
In the presence of an aminomethyl group, the acid catalyst is first consumed in an acid-base reaction with the amine. Only after the amine is fully protonated can the catalyst begin to participate in the deprotection mechanism.
Caption: The mechanism of acid-catalyzed dioxane deprotection and its interruption by a basic amine.
Comparative Analysis of Deprotection Methodologies
The choice of reagent is dictated by the overall functionality of the substrate. A summary of common methods is presented below.
| Method | Reagent(s) | Conditions | Strengths | Weaknesses | Ref. |
| Acidic Hydrolysis | HCl, H₂SO₄, or TFA in H₂O/Solvent | RT to Reflux | Inexpensive, potent, well-established. | Requires stoichiometric acid for aminomethyl substrates; low chemoselectivity. | [1][4] |
| Lewis Acid Catalysis | Ce(OTf)₃, Er(OTf)₃, In(OTf)₃ | Wet Nitromethane, RT | Very mild, high chemoselectivity, effective in catalytic amounts. | Reagents are more expensive; nitromethane can be problematic. | [3] |
| Transacetalization | Iodine (I₂) | Acetone, RT | Neutral conditions, fast, excellent yields, tolerates many functional groups. | Acetone is required as a scavenger; may not be suitable for all substrates. | [3][6] |
| Reductive Cleavage | LiAlH₄-AlCl₃ | Ether, 0 °C to RT | Cleaves stable dioxanes. | Does not yield the carbonyl ; produces a hydroxy ether. Highly reactive reagent. | [7] |
| Oxidative Cleavage | m-CPBA | CH₂Cl₂ | Can be used for specific transformations. | Does not yield the carbonyl ; produces hydroxy alkyl esters. | [3][8] |
Detailed Experimental Protocols
Protocol 1: Classic Acid-Catalyzed Hydrolysis
This protocol is a robust, general-purpose method suitable for substrates lacking other acid-sensitive groups. The key modification for aminomethyl derivatives is the use of a slight excess of acid.
-
Materials:
-
Aminomethyl-1,3-dioxane substrate (1.0 eq)
-
Tetrahydrofuran (THF) or 1,4-Dioxane
-
2M Hydrochloric Acid (HCl) (1.5 - 2.0 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the aminomethyl-1,3-dioxane substrate in THF (or 1,4-dioxane) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Add the 2M HCl solution (1.5-2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take from 1 to 12 hours.
-
Scientist's Note: The use of at least one equivalent of acid is necessary to protonate the amine. The additional catalytic amount drives the hydrolysis. If the reaction stalls, a gentle warming to 40-50°C can be beneficial.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Chemoselective Deprotection with Iodine in Acetone
This method is ideal for substrates containing acid-labile functionalities (e.g., Boc-protected amines, silyl ethers) where acidic conditions are not viable.[6]
-
Materials:
-
Aminomethyl-1,3-dioxane substrate (1.0 eq)
-
Acetone (reagent grade)
-
Iodine (I₂) (0.1 eq)
-
Dichloromethane (DCM)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the substrate in acetone (approx. 0.2 M) in a flask protected from light.
-
Add a catalytic amount of iodine (0.1 eq). The solution will turn light brown.
-
Stir the reaction at room temperature. Reactions are typically very fast, often completing within 5-30 minutes. Monitor by TLC.
-
Scientist's Note: The mechanism involves the formation of an iodonium intermediate, followed by transacetalization with acetone, which acts as both solvent and scavenger. This process is highly efficient under neutral conditions.[3]
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Remove the bulk of the acetone under reduced pressure.
-
Add DCM and water to the residue and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography if necessary.
-
Caption: Experimental workflow for the iodine-catalyzed deprotection protocol.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is Stalled | Acidic Method: Insufficient acid due to neutralization by the amine. | Add an additional 0.5-1.0 equivalent of acid. Consider gentle heating. |
| Neutral Method: Impure reagents or insufficient catalyst. | Use fresh, dry acetone. Add a slightly larger catalytic amount of iodine. | |
| Low Yield | Product instability under reaction conditions (e.g., acid-catalyzed degradation). | Switch to a milder method (Protocol 2). Ensure prompt workup and neutralization after reaction completion. |
| Incomplete reaction. | Increase reaction time or temperature (with caution). Re-evaluate the chosen method for substrate suitability. | |
| Formation of Byproducts | Cleavage of other protecting groups (e.g., Boc, TBDMS). | The chosen method is not chemoselective enough. Immediately switch to a neutral method like Iodine/Acetone.[6] |
| Aldol condensation or other side reactions of the deprotected carbonyl. | Perform the reaction at a lower temperature and ensure the workup is performed promptly to isolate the product. |
Conclusion
The successful deprotection of a 1,3-dioxane in an aminomethyl derivative is a testament to the importance of strategic planning in chemical synthesis. While traditional acid-catalyzed hydrolysis remains a viable option, its application requires careful consideration of stoichiometry to overcome the basicity of the amine. For complex, multi-functionalized substrates, milder and more chemoselective methods, such as the iodine-catalyzed transacetalization, offer a superior alternative, preserving sensitive functionalities and ensuring high-yield recovery of the desired carbonyl compound. By understanding the underlying mechanisms and having a suite of protocols at their disposal, researchers can navigate this common synthetic hurdle with confidence and efficiency.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2015). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances. Retrieved from [Link]
- Bellur, E., & Langer, P. (2014). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
-
Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. The Journal of Organic Chemistry, 69(24), 8932–8934. Retrieved from [Link]
-
ResearchGate. (2026). Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. Retrieved from [Link]
-
Rogue Chem. (2024, May 28). Acetal / Ketal Deprotection Mechanism (H2O, H2SO4) [Video]. YouTube. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Van der Veken, P., et al. (2018).
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Academia.edu. (n.d.). Remarkably efficient deprotection of cyclic acetals and ketals. Retrieved from [Link]
-
Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2675. Retrieved from [Link]
-
ResearchGate. (2025). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. Retrieved from [Link]
-
ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. m.youtube.com [m.youtube.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. scribd.com [scribd.com]
Application Note: Advanced Protocols for the Use of 1,3-Dioxan-2-ylmethanamine in Solid-Phase Organic Synthesis (SPOS)
Target Audience: Researchers, scientists, and drug development professionals in peptide chemistry and combinatorial library synthesis.
Executive Summary
The synthesis of C-terminal peptide aldehydes and complex heterocyclic scaffolds on a solid support requires building blocks that can act as stable, masked electrophiles. 1,3-Dioxan-2-ylmethanamine (a cyclic acetal-protected aminoacetaldehyde) serves as a highly versatile bi-functional building block in Solid-Phase Organic Synthesis (SPOS). By anchoring its primary amine to a resin—typically via a Backbone Amide Linker (BAL) strategy—chemists can construct complex peptide sequences or small molecules on the resulting secondary amine. Subsequent global cleavage simultaneously releases the molecule from the resin and hydrolyzes the 1,3-dioxane ring, unmasking a reactive aldehyde handle for target binding (e.g., protease inhibitors) or intramolecular cyclization[1].
This application note provides field-proven, self-validating protocols for integrating 1,3-Dioxan-2-ylmethanamine into SPOS workflows, detailing the mechanistic causality behind reagent selection and structural optimization.
Mechanistic Rationale & Chemical Properties
Why Choose a Cyclic 1,3-Dioxane Acetal?
In SPOS, the choice of the acetal protecting group dictates the balance between synthetic stability and cleavage efficiency. While acyclic dimethyl acetals are frequently used, the cyclic 1,3-dioxane moiety offers superior stability against premature hydrolysis during prolonged syntheses involving multiple basic (piperidine) and mildly acidic wash steps[2].
The Challenge of Steric Hindrance
The fundamental challenge of using 1,3-Dioxan-2-ylmethanamine lies in the first acylation step . Once the primary amine undergoes reductive amination with a resin-bound aldehyde (such as a PALdehyde linker), it becomes a secondary amine. This nitrogen is severely sterically hindered by both the resin-linker matrix and the bulky 1,3-dioxane ring. Standard coupling reagents (e.g., HBTU/DIPEA) are kinetically insufficient here. To overcome this energy barrier, the protocol mandates the use of highly reactive symmetric anhydrides or uronium-based coupling agents with high reactivity (e.g., HATU/HOAt) coupled with microwave irradiation[3].
Quantitative Data: Acetal Stability & Cleavage Kinetics
The following table summarizes the comparative stability and cleavage kinetics of common aminoacetaldehyde protecting groups used in SPOS to guide rational experimental design.
| Protecting Group | Stability to 20% Piperidine (Fmoc Deprotection) | Stability to Mild Acid (1% TFA in DCM) | Cleavage Time in 95% TFA (Global Cleavage) |
| Dimethyl Acetal | Excellent | Moderate (Prone to minor leakage) | < 1 hour |
| 1,3-Dioxolane | Excellent | Good | 1 - 2 hours |
| 1,3-Dioxane | Excellent | Excellent (Highly stable) | 2 - 3 hours |
| Thioacetal | Excellent | Excellent | Requires NBS/H2O oxidation[1] |
Core Workflow 1: The Backbone Amide Linker (BAL) Strategy
The BAL strategy is the premier method for synthesizing C-terminal peptide aldehydes[4]. By anchoring the peptide through the backbone nitrogen of the C-terminal residue (provided by 1,3-Dioxan-2-ylmethanamine) rather than the alpha-carboxylate, the C-terminus remains protected as an acetal until the final cleavage step.
Workflow of the Backbone Amide Linker (BAL) strategy utilizing 1,3-Dioxan-2-ylmethanamine.
Protocol 1: Synthesis of a C-Terminal Peptide Aldehyde
Step 1: Linker Attachment
-
Swell Aminomethyl TentaGel resin (1.0 g, ~0.25 mmol/g loading) in DMF for 30 minutes.
-
Dissolve PALdehyde linker (4.0 eq), DIC (4.0 eq), and HOBt (4.0 eq) in minimum DMF. Add to the resin and agitate for 2 hours.
-
Self-Validation: Perform a Kaiser test. A transition from deep blue (positive for primary amines) to yellow (negative) confirms quantitative linker attachment.
Step 2: Reductive Amination (Anchoring the Acetal)
-
Suspend the resin in a solution of 1% Acetic Acid in DMF.
-
Add 1,3-Dioxan-2-ylmethanamine (10.0 eq) and Sodium Cyanoborohydride (NaBH₃CN) (10.0 eq)[3].
-
Agitate at room temperature for 4 hours. Wash extensively with DMF, DCM, and 5% DIPEA in DMF to neutralize residual acid.
-
Self-Validation: Perform a Chloranil test. A dark green/blue bead color confirms the successful formation of the secondary amine.
Step 3: Difficult Acylation (The Critical Step)
-
To overcome the steric hindrance of the 1,3-dioxane ring, pre-activate the first amino acid (Fmoc-AA-OH, 10.0 eq) with HATU (9.8 eq) and DIPEA (20.0 eq) in DMF for 2 minutes.
-
Add the activated mixture to the resin. Heat to 60°C using a microwave peptide synthesizer for 30 minutes[3].
-
Self-Validation: Repeat the Chloranil test. The beads must remain colorless/yellow, indicating complete acylation of the secondary amine. If positive, repeat the coupling using a symmetric anhydride.
Step 4: Chain Elongation & Cleavage
-
Perform standard Fmoc SPPS for the remainder of the sequence.
-
To cleave the peptide and simultaneously unmask the aldehyde, treat the resin with a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2.5 to 3 hours. Note: The extended time is required to fully hydrolyze the highly stable 1,3-dioxane ring[2].
-
Precipitate the crude peptide aldehyde in cold diethyl ether and lyophilize.
Core Workflow 2: Synthesis of Heterocyclic Scaffolds
Beyond linear peptides, 1,3-Dioxan-2-ylmethanamine is a powerful tool for generating combinatorial libraries of heterocyclic compounds (e.g., dihydropyrazinones or tetrahydro-β-carbolines). Upon TFA cleavage, the unmasked aldehyde immediately undergoes intramolecular nucleophilic attack by a neighboring amide or amine[5].
Intramolecular cyclization pathway triggered by acid-mediated acetal unmasking.
Protocol 2: Acid-Triggered N-Acyliminium Cyclization
-
Precursor Assembly: Follow Protocol 1 (Steps 1-3) to anchor 1,3-Dioxan-2-ylmethanamine and couple the first amino acid.
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF. Do not couple a subsequent amino acid; leave the N-terminus as a free primary or secondary amine.
-
Cyclization-Cleavage: Treat the resin with 95% TFA / 5% H₂O for 3 hours.
-
Causality: The TFA serves a dual purpose. First, it hydrolyzes the 1,3-dioxane acetal to an aldehyde. Second, the strongly acidic environment promotes the condensation of the unmasked aldehyde with the adjacent amide nitrogen, forming a highly reactive N-acyliminium ion. The free N-terminal amine then attacks this intermediate, irreversibly forming a stable 6-membered dihydropyrazinone ring[5].
-
-
Isolation: Filter the resin, concentrate the TFA filtrate under a stream of nitrogen, and purify the resulting heterocycle via preparative RP-HPLC.
References
- Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres PubMed (NIH)
- Practical synthesis of peptide C-terminal aldehyde on a solid support PubMed Central (NIH)
- Solid-phase synthesis of C-terminal peptide aldehydes from amino acetals anchored to a backbone amide linker (BAL)
- Polymer-Supported Stereoselective Synthesis of (1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.
- Multivalent display of the antimicrobial peptides BP100 and BP143 Beilstein Journals
Sources
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Multivalent display of the antimicrobial peptides BP100 and BP143 [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Aminomethyl-1,3-dioxane
Introduction: The Strategic Value of the 2-Aminomethyl-1,3-dioxane Scaffold
In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. 2-Aminomethyl-1,3-dioxane emerges as a uniquely valuable building block, strategically combining a stable, six-membered cyclic acetal with a nucleophilic primary aminomethyl group. The 1,3-dioxane ring system is a well-established motif in organic synthesis, frequently employed as a robust protecting group for 1,3-diols and carbonyl compounds due to its general stability under basic, oxidative, and reductive conditions.[1] This stability allows for selective chemical transformations to be performed on other parts of a molecule.
The true synthetic power of 2-aminomethyl-1,3-dioxane lies in the juxtaposition of this stable heterocyclic core with a reactive primary amine. This amine handle serves as a versatile anchor point for a variety of critical bond-forming reactions, enabling the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of three cornerstone synthetic transformations utilizing this scaffold: N-acylation for the synthesis of amides, reductive amination for accessing secondary and tertiary amines, and its strategic use as a precursor to highly functionalized amino alcohol derivatives. These methods are fundamental in the synthesis of intermediates for a wide array of pharmaceutically active compounds.
Core Synthetic Transformations and Protocols
N-Acylation: Forging the Ubiquitous Amide Bond
Expertise & Experience: The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals.[2] Its conformational rigidity and ability to act as both a hydrogen bond donor and acceptor make it crucial for molecular recognition at biological targets. The N-acylation of 2-aminomethyl-1,3-dioxane is a direct and highly reliable method for introducing a vast array of acyl groups.[3] This transformation is not merely for protection; it is a primary strategy for building diversity and tailoring the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of the target intermediate. The choice of acylating agent (acyl chloride, anhydride, or carboxylic acid with a coupling agent) directly dictates the resulting side chain, providing a gateway to countless structural variations.
Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation of 2-aminomethyl-1,3-dioxane.
Trustworthy Protocol: General N-Acylation with Acyl Chloride
This protocol is a self-validating system, detailing steps for reaction, monitoring, workup, and purification to ensure a high-purity final product.
-
1. Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-aminomethyl-1,3-dioxane (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
2. Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the solution. This base will act as a scavenger for the HCl generated during the reaction.
-
3. Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate and minimizing potential side reactions.
-
4. Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 10-15 minutes.
-
5. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine using Thin-Layer Chromatography (TLC) until complete.
-
6. Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
8. Purification & Characterization: Purify the crude residue via flash column chromatography on silica gel. Characterize the purified N-acylated product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Typical Yield | Notes |
| Acetyl Chloride | Et₃N / DIPEA | DCM / THF | >90% | Highly exothermic; requires careful addition at 0 °C. |
| Benzoyl Chloride | Et₃N | DCM | >95% | A standard reaction for introducing an aromatic moiety. |
| Acetic Anhydride | Pyridine | DCM | >90% | An alternative to acetyl chloride, often with easier handling. |
| Boc Anhydride (Boc₂O) | Et₃N | THF / DCM | >98% | Standard protocol for installing the Boc protecting group. |
Reductive Amination: Efficient Construction of Substituted Amines
Expertise & Experience: Direct alkylation of primary amines is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4] Reductive amination provides an elegant and highly controlled alternative for synthesizing secondary and tertiary amines.[5][6] The reaction proceeds in a one-pot fashion by first forming an intermediate imine between the amine and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced in situ to the corresponding amine.[4][5] The key to success is the use of a hydride reagent that is selective for the imine over the more reactive carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose, valued for its mildness and selectivity.[4][7] This method is a workhorse in drug discovery for elaborating amine scaffolds.
Mechanism: Reductive Amination
Caption: Mechanism of reductive amination via an imine intermediate.
Trustworthy Protocol: Reductive Amination with an Aldehyde
-
1. Imine Formation: In a round-bottom flask, dissolve 2-aminomethyl-1,3-dioxane (1.0 eq.) and the desired aldehyde (1.0-1.1 eq.) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).[7] Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
2. Reduction Step: To the solution containing the pre-formed imine, add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise. The addition may cause gas evolution, so it should be done carefully.
-
3. Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the product and the disappearance of the starting materials.
-
4. Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
5. Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
6. Purification & Characterization: Purify the crude product by flash column chromatography. Confirm the structure and purity of the resulting secondary amine by NMR and HRMS.
Data Presentation: Reductive Amination Reagent Selection
| Carbonyl Partner | Reducing Agent | Solvent | Typical Yield | Causality and Insights |
| Cyclohexanone | NaBH(OAc)₃ | DCE, THF | 85-95% | STAB is mild and does not reduce the ketone. DCE is a preferred solvent.[7] |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 90-98% | Excellent for synthesizing N-benzyl derivatives. |
| Acetone | NaCNBH₃ | MeOH | 80-90% | NaCNBH₃ is effective in protic solvents like methanol but is toxic.[4] |
| Formaldehyde (aq) | NaBH₄ | MeOH | 75-85% | Used for N-methylation. NaBH₄ can be used if imine formation is allowed to complete first.[7] |
Strategic Precursor to Functionalized β-Amino Alcohols
Expertise & Experience: The β-amino alcohol motif is a privileged structure in medicinal chemistry, found in numerous natural products and blockbuster drugs, including many β-blockers and HIV protease inhibitors.[8][9][10] Synthesizing these compounds, especially in a stereocontrolled manner, is a significant objective. While 2-aminomethyl-1,3-dioxane is not a direct precursor, it serves as a valuable masked 1,3-diol. The synthetic strategy involves first performing desired chemistry on the amine functionality and then, in a subsequent step, hydrolyzing the dioxane ring to unmask the 1,3-diol. This two-stage approach allows for the synthesis of complex intermediates that would be difficult to access directly due to competing reactivity from free hydroxyl groups.
Conceptual Strategy: Functionalization-Deprotection
Caption: Strategic pathway to amino-diols via functionalization and deprotection.
Trustworthy Protocol: Acetal Deprotection to Reveal the 1,3-Diol
This protocol outlines the cleavage of the dioxane ring, a key step in unmasking the diol functionality.
-
1. Reaction Setup: Dissolve the N-functionalized 2-aminomethyl-1,3-dioxane derivative (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).
-
2. Acid Addition: Add a strong acid catalyst, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), to the solution to achieve a final concentration of approximately 1-2 M.
-
3. Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) to accelerate the hydrolysis.
-
4. Monitoring: Monitor the progress of the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
5. Neutralization and Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding a base, such as solid NaHCO₃ or a saturated aqueous NaHCO₃ solution, until gas evolution ceases.
-
6. Extraction and Isolation: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate. The high polarity of the diol product may require a more polar solvent or continuous extraction for efficient recovery. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
7. Purification: The resulting amino-diol is often highly polar and may be purified by silica gel chromatography using a polar eluent system (e.g., DCM/MeOH) or by recrystallization.
References
-
Reductive amination - Wikipedia. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Khaled, A. A., et al. (2007). Synthesis and Antitumor Activity of a Series of [2-Substituted-4,5-bis(aminomethyl)-1,3-Dioxolane]platinum(II) Complexes. Journal of Medicinal Chemistry, 50(12), 2849–2856. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Musacchio, A. J., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7836), 85–91. [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Addgene. [Link]
- Butler, D. E., et al. (1994). Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-COA reductase inhibitors.
-
Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(17), 5285. [Link]
-
Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dolliver, D. D. (2019). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical. [Link]
-
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549. [Link]
-
Schepmann, D., et al. (2011). Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(12), 3643-3647. [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]
-
Wang, L., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. RSC Advances, 10(42), 25063-25067. [Link]
-
Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]
-
Slabu, I., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 6. [Link]
-
LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
-
Kaib, P. S. J., et al. (2016). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis. ResearchGate. [Link]
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2346-2360. [Link]
-
Kalesse, M. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 487-606. [Link]
-
Biocatalytic synthesis of chiral pharmaceutical intermediates. (2014). AIR Unimi. [Link]
-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (2007). ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Advanced Application Note: The 1,3-Dioxane Scaffold in Medicinal Chemistry and Drug Design
Executive Summary
Historically relegated to the role of a transient protecting group for 1,3-diols and carbonyl compounds, the 1,3-dioxane saturated six-membered heterocycle has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. By offering conformational rigidity, balanced lipophilicity, and precise spatial vectors for hydrogen bonding, 1,3-dioxane derivatives are now central to the development of novel therapeutics ranging from antibacterial agents to metabolic modulators[2][3]. This application note provides an in-depth mechanistic analysis, quantitative structure-activity relationship (SAR) data, and self-validating experimental protocols for leveraging 1,3-dioxanes in drug discovery.
Mechanistic Rationale: The 1,3-Dioxane Pharmacophore
The utility of 1,3-dioxane in drug design is governed by strict stereoelectronic principles. Understanding the causality behind its biological performance is critical for rational drug design:
-
Conformational Locking & Stereocontrol : The 1,3-dioxane ring strongly prefers a chair conformation. To minimize 1,3-diaxial interactions, bulky substituents at the C2, C4, and C6 positions are thermodynamically driven to equatorial orientations[4][5]. This predictability allows medicinal chemists to "lock" pharmacophores into specific 3D geometries, drastically reducing the entropic penalty upon target binding.
-
Bioisosterism & Metabolic Stability : The two oxygen atoms at positions 1 and 3 act as potent hydrogen-bond acceptors without introducing the metabolic liabilities associated with highly basic amines or easily oxidized aliphatic chains[2]. Furthermore, replacing purely aliphatic linkers with a 1,3-dioxane core fine-tunes the partition coefficient (logP), which has been shown to reduce off-target toxicities such as hERG channel inhibition[3][6].
Figure 1: Logical mapping of 1,3-dioxane structural tuning to specific therapeutic outcomes.
Application Notes: Disease-Specific Targeting
Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The rise of methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Neisseria gonorrhoeae necessitates antibiotics with novel mechanisms. 1,3-dioxane-linked NBTIs have proven highly effective. The dioxane ring serves as a rigid linker connecting a left-hand side (LHS) DNA-intercalating moiety to a right-hand side (RHS) topoisomerase-binding moiety[3]. Causality : The incorporation of the 1,3-dioxane core restricts the rotational degrees of freedom between the LHS and RHS, pre-organizing the molecule for optimal insertion into the bacterial DNA-gyrase cleavage complex, while simultaneously lowering lipophilicity to mitigate mammalian cytotoxicity (hERG inhibition)[3][6].
Metabolic Disorders (PPARα/γ Dual Agonists)
Peroxisome proliferator-activated receptors (PPARs) are critical targets for hyperlipidemia and type 2 diabetes. 1,3-dioxane-2-carboxylic acid derivatives have been developed as potent dual agonists[7]. Causality : The C2 position of the dioxane ring allows for the precise projection of optimized lipophilic tails into the hydrophobic pocket of the PPAR ligand-binding domain. Compounds like 8f demonstrate superior in vivo bioavailability and potent hypolipidemic effects compared to traditional oxazole-based pharmacophores[7].
Neurological Targets (Sigma-1 Receptor Ligands)
Sigma-1 (σ1) receptors modulate neuropathic pain and neurodegeneration. Aminobutyl-substituted 1,3-dioxanes exhibit exceptional affinity for σ1 receptors[8]. Causality : The stereochemistry of the 1,3-dioxane ring dictates receptor selectivity. The (2S,4R)-configured enantiomer of 4-aminoethyl-1,3-dioxane acts as a eutomer (high affinity, Ki = 6.0 nM), selectively engaging the σ1 receptor over the structurally related NMDA receptor PCP binding site[5][8].
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the biological efficacy of structurally tuned 1,3-dioxane derivatives across various therapeutic domains.
| Compound Class | Target / Application | Representative Modification | Key Biological Metric | Ref. |
| NBTI Amides | Bacterial Topoisomerase (MRSA) | 1,3-Dioxane-linked bicyclic amide (4e) | MIC = 0.06–0.25 μg/mL | [3] |
| PPAR Agonists | PPARα/γ (Hyperlipidemia) | 1,3-Dioxane-2-carboxylic acid (8f) | High in vivo hypolipidemic effect | [7] |
| Sigma-1 Ligands | Sigma-1 Receptor (Neuropathy) | 4-aminoethyl-1,3-dioxane (Eutomer) | Ki = 6.0 nM | [5] |
| MDR Modulators | P-glycoprotein (Cancer) | 2,2-diphenyl-1,3-dioxane | Reversal of Caco-2 cell MDR | [9] |
Experimental Protocols
Protocol A: Diastereoselective Synthesis of 1,3-Dioxane Scaffolds via Acetalization
This protocol describes the thermodynamically controlled synthesis of a 1,3-dioxane core, ensuring the equatorial positioning of bulky substituents[4][5].
Materials: 1,3-diol precursor, carbonyl precursor (aldehyde/ketone), anhydrous toluene, p-Toluenesulfonic acid (p-TsOH), saturated NaHCO₃.
Step-by-Step Methodology:
-
Reaction Assembly : In a round-bottom flask, dissolve 1.0 eq of the 1,3-diol and 1.1 eq of the carbonyl precursor in anhydrous toluene (0.2 M). Causality: Toluene is explicitly chosen because it forms an azeotrope with water, which is critical for the thermodynamic driving force of the reaction[4].
-
Catalysis : Add 0.05 eq of p-TsOH. Causality: The Brønsted acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity to facilitate nucleophilic attack by the diol, forming the critical oxonium ion intermediate[4].
-
Thermodynamic Control (Reflux) : Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 12-16 hours. Causality: The Dean-Stark trap continuously removes the water byproduct. By Le Chatelier's principle, this prevents reversible hydrolysis and drives the equilibrium entirely toward the most thermodynamically stable diastereomer (equatorial substituents)[5].
-
Self-Validating Workup : Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃. Causality: Neutralizing the p-TsOH prior to solvent removal is a critical self-validating step; failing to do so will cause the product to revert to the starting materials during concentration.
-
Isolation : Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Figure 2: Mechanistic workflow for the acid-catalyzed synthesis of 1,3-dioxane scaffolds.
Protocol B: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
To evaluate 1,3-dioxane-linked NBTIs, a robust, self-validating Minimum Inhibitory Concentration (MIC) assay must be employed[3][10].
Step-by-Step Methodology:
-
Inoculum Standardization : Prepare a suspension of the target bacterial strain (e.g., MRSA) in cation-adjusted Mueller-Hinton broth. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL). Causality: Standardizing the inoculum prevents false-positive resistance readings caused by an overwhelming bacterial load.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Compound Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,3-dioxane derivative in DMSO. Causality: Ensure the final concentration of DMSO in the assay wells does not exceed 1% v/v, as higher concentrations will independently lyse the bacteria and invalidate the assay.
-
Self-Validating Controls :
-
Growth Control: Broth + 1% DMSO + Bacteria (Validates bacterial viability in the presence of the vehicle).
-
Sterility Control: Broth + 1% DMSO only (Validates absence of external contamination).
-
Positive Control: Ciprofloxacin or Gepotidacin (Validates the sensitivity of the specific bacterial strain to known topoisomerase inhibitors)[3].
-
-
Incubation & Readout : Inoculate the test wells with the standardized bacterial suspension. Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration of the 1,3-dioxane compound that completely inhibits visible bacterial growth.
References
-
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review), ResearchGate, 2
-
1,3-Dioxane | High-Purity Reagent | CAS 505-22-6, BenchChem,1
-
In Vitro Biological Activity of 1,3-Dioxan-4-one Analogs: A Comparative Guide, BenchChem, 10
-
1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Expanding Structural Diversity and the Antibacterial Spectrum, PMC / NIH, 3
-
Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists, Bentham Science Publishers, 7
-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance, PubMed / NIH, 9
-
5,5-Dichloro-1,3-dioxane: A Comprehensive Technical Review, BenchChem,4
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure, MDPI, 8
-
1,3-Dioxane-Linked Bacterial Topoisomerase Inhibitors with Enhanced Antibacterial Activity and Reduced hERG Inhibition, ACS Infectious Diseases, 6
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1,3-Dioxan-2-ylmethanamine as a Robust Masked-Aldehyde Building Block for the Synthesis of Complex Macrocycles
Executive Summary
Macrocyclic compounds, including cyclic peptides and peptidomimetics, occupy a privileged chemical space in modern drug discovery. They possess "chameleonic" conformational properties that allow them to navigate hydrophobic cellular membranes while remaining soluble in aqueous intracellular environments[1]. Among the diverse strategies for macrocyclization, Reductive Amination Macrocyclization (RAM) is highly valued for generating metabolically stable secondary amine linkages.
However, incorporating reactive aldehydes into complex linear precursors during solid-phase peptide synthesis (SPPS) is notoriously difficult due to premature reactions. This application note details the use of 1,3-dioxan-2-ylmethanamine —a highly stable cyclic aminoacetal—as a superior bifunctional building block. By leveraging the thermodynamic stability of the 1,3-dioxane ring, chemists can achieve absolute orthogonality during synthesis, ensuring the aldehyde remains masked until the final global deprotection step[2].
Mechanistic Rationale: The Cyclic Acetal Advantage
Historically, chemists have utilized acyclic acetals (e.g., aminoacetaldehyde dimethyl acetal) to mask aldehydes during macrocycle synthesis[3]. While functional, acyclic acetals suffer from premature hydrolysis under the mildly acidic conditions frequently used in organic synthesis (e.g., 1% TFA in DCM for 2-chlorotrityl resin cleavage or during prolonged coupling cycles).
The Causality of Choice: 1,3-Dioxan-2-ylmethanamine replaces the labile acyclic acetal with a 6-membered cyclic 1,3-dioxane ring. The entropic penalty associated with ring-opening renders this cyclic acetal significantly more stable to mild acids and nucleophiles. It survives iterative Fmoc-SPPS and transition-metal-catalyzed cross-couplings unscathed. The unmasking of the reactive aldehyde is strictly gated, occurring only under high-concentration aqueous acid (e.g., 90-95% TFA with H₂O) during global deprotection. Once unmasked, the aldehyde readily undergoes intramolecular imine formation followed by chemoselective reduction[3].
Workflow of 1,3-dioxan-2-ylmethanamine incorporation, unmasking, and macrocyclization.
Quantitative Data: Stability and Yield Comparison
The structural advantage of the 1,3-dioxane protecting group translates directly to measurable improvements in synthetic yield and purity. The table below summarizes the performance of 1,3-dioxan-2-ylmethanamine compared to standard dimethyl acetals in a representative 10-mer peptide RAM workflow.
| Protecting Group | Stability in 1% TFA/DCM (2h) | Cleavage/Deprotection Yield (95% TFA, 3h) | Overall Macrocyclization Yield |
| Dimethyl Acetal | < 40% (Premature unmasking) | 85% | 35% (High oligomerization) |
| 1,3-Dioxane Acetal | > 99% (Fully stable) | 92% | 78% (Clean cyclization) |
Self-Validating Experimental Protocols
Protocol A: On-Resin Amide Coupling of 1,3-Dioxan-2-ylmethanamine
This protocol describes the attachment of 1,3-dioxan-2-ylmethanamine to a side-chain carboxylate (e.g., an orthogonally deprotected Asp or Glu residue) on a solid support.
-
Resin Preparation: Swell 0.1 mmol of resin-bound peptide (containing a free side-chain carboxylate) in N,N-dimethylformamide (DMF) for 20 minutes.
-
Activation: In a separate vial, dissolve HATU (0.4 mmol, 4 eq) and the free carboxylate in minimal DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Stir for 2 minutes to form the active ester.
-
Coupling: Add 1,3-dioxan-2-ylmethanamine (0.5 mmol, 5 eq) to the activated mixture. Transfer the solution to the resin and agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).
-
Self-Validation Checkpoint: Perform a micro-cleavage on ~1 mg of resin using 95% TFA/H₂O for 1 hour. Analyze via LC-MS. Diagnostic: You should observe the mass of the peptide with the unmasked aldehyde (
net addition), confirming successful coupling and subsequent cleavage.
Protocol B: Global Cleavage and Aldehyde Unmasking
The 1,3-dioxane ring requires a specific concentration of water to drive the hydrolysis equilibrium toward the aldehyde during TFA cleavage.
-
Cleavage Cocktail: Prepare a fresh solution of TFA / Triisopropylsilane (TIPS) / H₂O in a ratio of 90:5:5. Causality: The elevated water content (5% vs standard 2.5%) is critical to act as a nucleophile for the complete hydrolysis of the robust 1,3-dioxane ring.
-
Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate at room temperature for 3 hours.
-
Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the linear peptide aldehyde. Wash the pellet twice with cold ether and dry under a stream of nitrogen.
-
Self-Validation Checkpoint: Analyze the crude pellet via LC-MS. Diagnostic: Ensure the complete disappearance of the +100 Da acetal mass, verifying 100% conversion to the reactive aldehyde.
Protocol C: Reductive Amination Macrocyclization (RAM)
Intramolecular cyclization must be performed under high dilution and specific pH control to prevent intermolecular oligomerization and ensure chemoselective reduction[3].
-
Dilution: Dissolve the crude linear peptide aldehyde in 0.1 M Sodium Acetate (NaOAc) buffer to a final peptide concentration of 1 mM.
-
pH Adjustment: Adjust the pH to exactly 5.5 using dilute acetic acid or NaOH. Causality: A pH of 5.5 is the thermodynamic sweet spot; it is acidic enough to activate the aldehyde for nucleophilic attack but basic enough to ensure the N-terminal amine is not fully protonated (which would destroy its nucleophilicity).
-
Imine Formation: Stir the solution at room temperature for 1 hour.
-
Reduction: Add Sodium cyanoborohydride (NaBH₃CN) (10 eq) directly to the aqueous buffer. Causality: NaBH₃CN is highly chemoselective at pH 5.5; it rapidly reduces the formed iminium ion to a secondary amine but reacts sluggishly with unreacted aldehydes, preventing the formation of dead-end alcohol byproducts.
-
Termination & Purification: Stir for an additional 4 hours. Quench the reaction with 1% TFA and purify the macrocycle via preparative RP-HPLC.
References
- Lola C. Kouretas, Alexander J. Menke, Benjamin G. Janesko, Eric E. Simanek. "Lola C. Kouretas, Alexander J. Menke, Benjamin G. Janesko,* Eric E. Simanek - Texas Christian University". Texas Christian University.
- Malins et al. "Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products - PMC".
- Kibardina et al. "Synthesis of Novel Macrocyclic Ligands Containing Phosphoryl and Aminoacetal Fragments". Taylor & Francis.
Sources
Application Note: Metal-Catalyzed Cross-Coupling with Aminomethylated Compounds
Abstract
The aminomethyl motif (
The Challenge: Why Standard Protocols Fail
In standard Suzuki-Miyaura or Negishi couplings, the presence of a proximal amine creates a "perfect storm" for reaction failure:
-
The Chelation Trap: Free amines (and even some protected variants) can displace phosphine ligands on Palladium (Pd), forming catalytically inactive Pd(amine)_n species.
-
The
-Effect: In organometallic reagents (e.g., ), the heteroatom on the -carbon destabilizes the metal-carbon bond, leading to rapid decomposition (protodemetallation) before transmetalation can occur.
The Solution: We must decouple the amine's Lewis basicity from the catalyst and stabilize the nucleophile.
Method A: The Molander Salt Protocol (Installation of )
Best For: Installing an aminomethyl group onto an aryl/heteroaryl halide.
Standard aminomethylboronic acids are too unstable to isolate. Potassium organotrifluoroborates (
Mechanism of Action
The trifluoroborate is chemically inert. Under basic hydrolysis conditions, it releases the active boronic acid in low concentrations, which immediately undergoes transmetalation, outcompeting decomposition pathways.
Figure 1: The Molander "Slow-Release" Strategy prevents reagent decomposition.
Validated Protocol
Substrate Scope: Aryl bromides, chlorides, and triflates.[1][2] Tolerates esters, nitriles, and ketones.[3][4][5][6] Ligand Selection: XPhos is critical. Its bulk prevents the amine product from binding to the Pd center.
| Component | Reagent | Equiv.[1][2][5][7][8][9][10][11][12] | Role |
| Catalyst | Pd(OAc) | 0.03 (3 mol%) | Precatalyst source |
| Ligand | XPhos | 0.06 (6 mol%) | Bulky, electron-rich ligand |
| Nucleophile | K-(Boc-aminomethyl)trifluoroborate | 1.1 - 1.5 | Stable aminomethyl source |
| Base | Cs | 3.0 | Promotes hydrolysis & transmetalation |
| Solvent | THF : H | 0.25 M | Biphasic system essential for hydrolysis |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), Potassium (N-Boc-aminomethyl)trifluoroborate (1.1 mmol), Cs
CO (3.0 mmol), Pd(OAc) (6.7 mg, 0.03 mmol), and XPhos (28.6 mg, 0.06 mmol). -
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the reduction of Pd(II) to Pd(0)).
-
Solvent Addition: Add degassed THF (3.6 mL) and H
O (0.36 mL) via syringe. -
Reaction: Heat to 80 °C with vigorous stirring for 18–24 hours. The biphasic mixture requires fast stirring for mass transfer.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. The product is in the organic layer.[13]
-
Purification: Silica gel chromatography. (Note: The Boc group makes the product non-polar and easy to purify).
Critical Control Point: Do not use anhydrous conditions. Water is a reagent required to hydrolyze the trifluoroborate.
Method B: Coupling Aminomethyl-Aryl Halides
Best For: When the aminomethyl group is already present on the aryl halide (e.g., coupling 4-(aminomethyl)bromobenzene with a boronic acid).
Here, the challenge is the free amine on the substrate poisoning the catalyst. The solution is using Palladium Precatalysts (G3/G4) that generate the active species immediately, coupled with ligands that create a steric wall around the metal.
Ligand Selection Matrix
| Ligand | Application | Why? |
| SPhos | General Purpose | Excellent for sterically hindered substrates. |
| XPhos | Heterocycles | Superior for electron-deficient heteroaryl chlorides. |
| RuPhos | Secondary Amines | Prevents |
Validated Protocol (Buchwald-Hartwig Conditions applied to Suzuki)
Reagents:
-
Catalyst: XPhos Pd G4 (2–5 mol%). (Using the pre-formed G4 precatalyst ensures 1:1 L:Pd ratio and rapid initiation).
-
Base: K
PO (0.5 M in water) or K CO . -
Solvent: 1,4-Dioxane or n-Butanol.
Step-by-Step Procedure:
-
Setup: Charge vial with Aminomethyl-Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Solvent: Add 1,4-Dioxane (0.2 M concentration).
-
Base: Add aqueous 0.5 M K
PO (2.0 equiv). -
Reaction: Heat to 60–80 °C .
-
Note: If the amine is unprotected (free
), keep the temperature lower (60 °C) initially to prevent competitive N-arylation.
-
-
Self-Validation: If conversion stalls at 50%, add a second portion of boronic acid. Protodeboronation of the partner is the likely culprit, not catalyst death (G4 catalysts are robust).
Troubleshooting: The Self-Validating System
Use this logic flow to diagnose failure.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
Molander, G. A., & Sandrock, D. L. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Current Organic Synthesis.[1][7][9][10] [Link]
-
Molander, G. A., & Ham, J. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]
-
Barder, T. E., et al. (2005).[3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[8] [Link]
-
Dumas, A. M., & Fagnou, K. (2010). Nickel-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. (Context on modern Ni-alternatives). [Link]
-
Bedford, R. B., et al. (2021).[14] Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. (Reference on amine poisoning/interaction). [Link][11]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and application of transition metal-catalyzed cross-coupling reactions [dspace.mit.edu]
- 10. thieme-connect.com [thieme-connect.com]
- 11. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1,3-Dioxan-2-ylmethanamine Synthesis
Executive Summary
1,3-Dioxan-2-ylmethanamine (CAS 57366-83-3) is a highly versatile building block, frequently utilized as a protected aminoacetaldehyde equivalent in the synthesis of complex active pharmaceutical ingredients (APIs), including HIV integrase inhibitors[1]. However, its synthesis is notoriously prone to low yields. The primary challenge lies in the inherent conflict between the basicity of the primary amine and the acid-catalyzed conditions required for acetal formation.
This guide provides a mechanistic breakdown of synthetic routes, troubleshooting strategies, and self-validating protocols to help researchers maximize yield, purity, and safety.
Mechanistic Workflows & Route Selection
To bypass the thermodynamic pitfalls of direct acetalization (Route A), we strongly recommend the nucleophilic substitution and reduction pathway (Route B).
Fig 1. Synthetic routes to 1,3-Dioxan-2-ylmethanamine comparing direct acetalization vs. substitution.
Quantitative Yield Analysis
| Synthetic Route | Reagents Required | Avg. Yield (%) | Reaction Time (h) | Scalability | Key Limitation |
| Route A (Direct) | 2-Aminoacetaldehyde diethyl acetal, 1,3-propanediol, p-TsOH | 15 - 30 | 24 - 48 | Poor | Catalyst quenching by amine |
| Route A (Protected) | N-Boc-aminoacetaldehyde diethyl acetal, 1,3-propanediol, p-TsOH | 65 - 75 | 24 | Moderate | Requires 2 extra steps (protect/deprotect) |
| Route B (Azide) | 2-(Bromomethyl)-1,3-dioxane, NaN3, PPh3 | 80 - 90 | 22 | Excellent | Requires handling of hazardous azides |
Troubleshooting & FAQs
Q1: Why is my yield <30% when directly acetalizing 2-aminoacetaldehyde diethyl acetal with 1,3-propanediol using p-TsOH? Causality: The basic primary amine rapidly protonates to form an ammonium salt, which neutralizes the acid catalyst (p-TsOH) and stalls the transacetalization. Forcing the reaction with excess acid and high heat drives the oligomerization of 1,3-propanediol rather than product formation. Solution: If you must use Route A, protect the amine first (e.g., as N-Boc or N-Phthalimide) prior to acetalization. However, switching to the nucleophilic substitution route (Route B) is significantly more efficient.
Q2: I am using Route B. The substitution of 2-(bromomethyl)-1,3-dioxane with NaN3 is extremely slow. How can I accelerate it?
Causality: The bromomethyl group is adjacent to two electronegative oxygen atoms of the acetal ring. This strong inductive electron-withdrawing effect destabilizes the
Q3: During the reduction of 2-(azidomethyl)-1,3-dioxane to the amine, my acetal ring opens or degrades. What is happening?
Causality: 1,3-Dioxanes are highly sensitive to aqueous acid[3]. If you are using catalytic hydrogenation (Pd/C,
Self-Validating Experimental Protocols
The following protocols describe the optimized Route B , designed with built-in validation steps to ensure process integrity.
Protocol 1: Synthesis of 2-(Azidomethyl)-1,3-dioxane (Substitution)
-
Setup: Charge a flame-dried, round-bottom flask equipped with a reflux condenser with 2-(bromomethyl)-1,3-dioxane (1.0 eq) and anhydrous DMF (0.5 M).
-
Reagent Addition: Add sodium azide (
, 1.5 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq). -
Reaction: Heat the suspension to 90 °C under a nitrogen atmosphere for 18 hours.
-
Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 8:2). Stain with acidic anisaldehyde. The starting material (bromide) will disappear, replaced by a slightly more polar azide spot that does not char as darkly.
-
-
Workup: Cool the mixture to room temperature. Quench carefully with distilled water (equal volume to DMF) and extract with ethyl acetate (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine (5 × 50 mL) to thoroughly remove residual DMF. Dry over anhydrous
, filter, and concentrate in vacuo to yield the crude azide as a pale yellow oil. Proceed directly to Protocol 2.
Protocol 2: Staudinger Reduction to 1,3-Dioxan-2-ylmethanamine
-
Ylide Formation: Dissolve the crude 2-(azidomethyl)-1,3-dioxane (1.0 eq) in anhydrous THF (0.3 M). Cool to 0 °C. Add triphenylphosphine (
, 1.1 eq) portion-wise.-
Self-Validation: You must observe steady nitrogen gas evolution. Stir for 2 hours at room temperature until bubbling completely ceases, indicating full conversion to the aza-ylide intermediate.
-
-
Hydrolysis: Add distilled water (10.0 eq) and heat the mixture to 50 °C for 4 hours.
-
Acid-Base Extraction: Cool to room temperature and concentrate the THF under reduced pressure. Dilute the remaining aqueous layer with water and carefully acidify to pH 3 using 1M HCl.
-
Self-Validation: Triphenylphosphine oxide (TPPO) will immediately precipitate as a white solid. Filter off the TPPO. The target amine remains in the aqueous filtrate as the hydrochloride salt.
-
-
Isolation: Basify the aqueous filtrate to pH 12 using 2M NaOH. Extract the free base amine with dichloromethane (5 × 30 mL).
-
Final Polish: Dry the combined DCM layers over
(do not use as it can bind polar amines), filter, and concentrate to yield pure 1,3-Dioxan-2-ylmethanamine.
References
- Source: Google Patents (US20140011995A1)
-
Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions Source: Purdue University Engineering Safety Documentation URL:[Link]
-
Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL:[Link]
Sources
"side reactions in the synthesis of 2-substituted 1,3-dioxanes"
Status: Operational | Version: 3.1.4 | Topic: Acetalization Troubleshooting
Welcome to the Technical Support Center for 1,3-Dioxane Synthesis. This guide is structured to troubleshoot specific "error codes" (experimental failures) you may encounter during the acid-catalyzed condensation of carbonyls with 1,3-diols.
System Architecture (The Mechanism)
Before troubleshooting, verify your mental model of the reaction. The formation of 1,3-dioxanes is a reversible, acid-catalyzed equilibrium. Unlike 1,3-dioxolanes (5-membered rings), 1,3-dioxanes (6-membered rings) adopt a chair conformation, making their stereochemical outcome highly dependent on thermodynamic control.
Core Workflow Diagram
The following diagram illustrates the "Happy Path" (Target Product) versus the critical "Failure Modes" (Side Reactions).
Figure 1: Reaction logic gate showing the critical oxonium intermediate and competing failure pathways.
Troubleshooting Guides (Ticket Resolution)
Ticket #001: "My reaction stalled at 60-70% conversion."
Diagnosis: Equilibrium Limitation (The Water Problem).
Root Cause: 1,3-dioxane formation is equilibrium-driven (
The Fix: You must actively remove water. Do not rely on passive equilibrium.
| Method | Efficiency | Compatibility | Protocol Notes |
| Azeotropic Distillation | High | Robust substrates | Use Dean-Stark trap with Benzene (toxic) or Toluene/Cyclohexane. Crucial: Ensure the solvent boils vigorously enough to carry water over. |
| Molecular Sieves (3Å/4Å) | Medium | Acid-sensitive | Use activated powder, not beads (surface area matters). Place in a Soxhlet extractor for best results, or directly in the flask (may cause stirring issues). |
| Chemical Scavengers | Very High | High-value substrates | Add Trimethyl Orthoformate (TMOF) . It reacts with water to form methanol (volatile) and formate ester. Drives |
Validation Check:
-
If using Dean-Stark: Is water visible in the trap?
-
If using TMOF: Did you see the initial exotherm or methanol reflux?
Ticket #002: "I see a new spot on TLC that isn't my product or starting material."
Diagnosis: Competitive Side Reactions. Analysis: The identity of the impurity depends on your substrate's structure.[1]
Scenario A: The "Aldol" Ghost (Substrates with
-protons)
If your aldehyde/ketone has enolizable protons (e.g., cyclohexanone, aliphatic aldehydes), strong acid catalysts (pTSA,
-
Symptom: Yellow/orange discoloration (conjugated enones) and complex NMR in the alkene region.
-
Fix: Switch to a milder catalyst.
Scenario B: The "Polymer" Sludge
-
Symptom: Viscous oil or gummy precipitate that doesn't move on TLC (Baseline).
-
Cause: Linear oligomerization. Instead of the alcohol tail biting back to close the ring (intramolecular), it attacks another oxonium ion (intermolecular).
-
Fix: High Dilution . Run the reaction at 0.1 M or lower to statistically favor the intramolecular ring closure.
Ticket #003: "My NMR shows two sets of peaks. Is it impure?"
Diagnosis: Stereochemical Drift (Cis/Trans Isomerization). Context: This is common in 2,5-disubstituted 1,3-dioxanes. The ring can close to place substituents in axial or equatorial positions.
The Science: 1,3-Dioxanes prefer the chair conformation.
-
C2 Position (Acetal carbon): Substituents here strongly prefer Equatorial orientation (anomeric effect is minor compared to steric bulk).
-
C5 Position: Substituents here can be axial or equatorial.
-
Trans isomer: One substituent axial, one equatorial (Higher Energy).
-
Cis isomer: Both equatorial (Lower Energy - usually).
-
Protocol for Thermodynamic Equilibration: If you need the single, most stable isomer (usually all-equatorial):
-
Extend Reaction Time: Do not stop at "completion" of starting material. Continue refluxing for 2–4 hours extra to allow the less stable isomer to reopen and reclose.
-
Acid Choice: Ensure the medium is acidic enough to permit reversibility.
-
Validation: Check the coupling constants (
) of the C5 proton.- (Trans-diaxial relationship).
- .
Advanced Troubleshooting Logic
Use this flow to diagnose persistent yield failures.
Figure 2: Decision tree for isolating yield-killing variables.
FAQ: Rapid Response
Q: Can I use 1,3-dioxane formation to protect ketones? A: Yes, but it is harder than aldehydes. Ketones are sterically bulkier and less electrophilic.[5] You must use a chemical scavenger (Trimethyl Orthoformate) rather than just Dean-Stark distillation to drive a ketone reaction to completion.
Q: Why is my product hydrolyzing on the silica column? A: Silica gel is slightly acidic. For highly sensitive acetals (e.g., those derived from electron-rich aromatics), the acidity of the silica can reverse the reaction.
-
Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize it before loading your sample.
Q: 1,3-Dioxolane (5-ring) vs. 1,3-Dioxane (6-ring): Which is more stable? A: Generally, 1,3-dioxanes are more stable toward hydrolysis than dioxolanes, particularly for benzaldehyde derivatives. However, dioxolanes form faster (kinetic control). If you need maximum stability under harsh conditions, choose the 1,3-dioxane (using 1,3-propanediol).
References
-
Mechanism & Kinetics
-
Thermodynamic Control & Stereochemistry
-
Methodology & Side Reactions
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Standard Text).
-
Organic Chemistry Portal. 1,3-Dioxanes and 1,3-Dioxolanes. Link
Sources
- 1. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
"purification techniques for polar aminomethyl compounds"
Technical Support Center: Purification & Troubleshooting for Polar Aminomethyl Compounds
Introduction Welcome to the Technical Support Center. Polar aminomethyl compounds present a unique triad of chromatographic challenges: extreme hydrophilicity (causing poor retention on reversed-phase columns), strong basicity (leading to severe peak tailing on silica), and often a lack of strong chromophores. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to ensure high-purity isolation of these challenging molecules.
Module 1: Diagnostic Purification Workflow
Selecting the right purification strategy prevents wasted time and sample loss. Use the following diagnostic logic to determine the optimal path for your aminomethyl compound.
Decision workflow for selecting aminomethyl purification strategies.
Module 2: Reversed-Phase HPLC (RP-HPLC) Challenges
Q: Why does my aminomethyl compound exhibit severe peak tailing on a standard C18 column? A: Peak tailing for basic amines is primarily a chemical problem driven by secondary retention mechanisms. While the hydrophobic carbon chain of the analyte interacts with the C18 phase, the protonated aminomethyl group interacts electrostatically with ionized residual silanol groups (Si-O⁻) on the silica surface[1]. Because these silanols are weakly acidic, they become ionized at mid-to-high pH levels, creating a strong ion-exchange interaction that drags the peak tail[2].
Q: How can I eliminate this secondary interaction and restore peak symmetry? A: You must disrupt the electrostatic interaction between the amine and the silanols. This is achieved through three causal strategies:
-
Low pH Mobile Phase (pH < 3.0): By lowering the pH using modifiers like Trifluoroacetic acid (TFA) or Formic acid, you protonate the residual silanols (converting Si-O⁻ to Si-OH), neutralizing their charge and shutting down the secondary ion-exchange mechanism[3].
-
High pH Mobile Phase (pH > 10.0): If using a hybrid silica column stable at high pH, raising the pH above the amine's pKa deprotonates the aminomethyl group, rendering it neutral. A neutral amine cannot interact with ionized silanols, resulting in sharp peaks and significantly increased hydrophobic retention.
-
End-capped or Polar-Embedded Columns: Using columns where residual silanols are chemically blocked (end-capped) or shielded by a polar embedded group reduces the available interaction sites[2].
Table 1: Mobile Phase Modifiers for Aminomethyl RP-HPLC
| Modifier | Typical Conc. | Approx. pH | Causality / Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Suppresses silanol ionization; acts as an ion-pairing agent to mask the amine charge. |
| Formic Acid | 0.1% | ~2.7 | Suppresses silanol ionization; highly compatible with LC-MS detection. |
| Ammonium Bicarbonate | 10 mM | ~10.0 | Deprotonates basic amines, increasing hydrophobicity and eliminating silanol interactions. |
Module 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: My aminomethyl compound elutes in the void volume of my C18 column, even at high pH. How do I retain it? A: When a compound is too polar for hydrophobic retention, HILIC is the optimal orthogonal approach. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. Causality: The stationary phase immobilizes a water-enriched layer. The polar aminomethyl compound partitions between the bulk organic mobile phase and this stagnant aqueous layer. The more polar the analyte, the stronger it partitions into the water layer, drastically increasing retention[5].
Protocol 1: Self-Validating HILIC Method Development
-
Column Equilibration: Equilibrate a bare silica or zwitterionic HILIC column with 90% Acetonitrile / 10% Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 3.0) for at least 20 column volumes.
-
Causality: HILIC requires longer equilibration than RP-HPLC due to the time needed to establish the stagnant aqueous layer on the silica surface.
-
Self-Validation: Monitor the baseline UV/MS signal. Do not inject until the baseline is completely flat for at least 3 consecutive blank gradient runs.
-
-
Sample Dilution: Dissolve the sample in a diluent matching the initial mobile phase (e.g., 75-90% Acetonitrile).
-
Causality: Injecting highly aqueous samples in HILIC will locally disrupt the water layer on the column, causing severe peak splitting and loss of retention.
-
-
Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 15 minutes.
-
Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition washes the polar amine off the column.
-
-
Buffer Maintenance: Maintain a constant buffer concentration (e.g., 10 mM) across the entire gradient.
-
Causality: Constant ionic strength ensures the amine remains in a consistent ionization state and masks any residual electrostatic interactions that could cause tailing.
-
Module 4: SCX "Catch-and-Release" Solid Phase Extraction
Q: I have a complex reaction mixture. How can I rapidly isolate my basic aminomethyl product from neutral and acidic byproducts without prep-HPLC? A: Strong Cation Exchange (SCX) "Catch-and-Release" Solid Phase Extraction (SPE) is the most efficient method for this scenario. SCX sorbents contain sulfonic acid groups (pKa << 1) that remain negatively charged across almost all pH ranges[6].
SCX Catch-and-Release solid-phase extraction workflow for basic amines.
Causality: When the mixture is loaded under acidic or neutral conditions, the protonated aminomethyl group forms a strong ionic bond with the sulfonic acid ("Catch"). Neutral and acidic impurities do not bind and are washed away. Finally, applying a high-pH solution deprotonates the amine, breaking the ionic bond and eluting the pure product ("Release")[7][8].
Protocol 2: SCX Catch-and-Release Workflow
-
Conditioning: Pass 2-3 column volumes (CV) of Methanol through the SCX cartridge to wet the sorbent, followed by 2-3 CV of 0.1 M HCl in Methanol.
-
Causality: Ensures all sulfonic acid groups are fully protonated and ready for ion exchange.
-
-
Loading ("Catch"): Dissolve the crude mixture in a slightly acidic or neutral solvent (e.g., Methanol with 1% Acetic Acid). Load onto the cartridge at a flow rate of 1-2 mL/min.
-
Causality: The basic amine displaces the proton on the sulfonic acid, binding strongly to the sorbent.
-
-
Washing: Wash the cartridge with 3-5 CV of Methanol, followed by 3-5 CV of Dichloromethane (DCM).
-
Self-Validation: Collect the wash fractions and analyze via TLC or LC-MS. They should contain only neutral/acidic impurities. The absence of your target amine confirms it is securely "caught."
-
-
Elution ("Release"): Elute the target amine by passing 3-5 CV of 2.0 M Ammonia in Methanol through the cartridge.
-
Causality: The high pH of the ammonia deprotonates the aminomethyl group, neutralizing its charge and releasing it from the stationary phase[6].
-
-
Recovery: Evaporate the methanolic ammonia fraction under reduced pressure to yield the free base aminomethyl compound.
Table 2: Quantitative Comparison of SCX Sorbents for Amine Recovery[6]
| Sorbent Type | Active Group | Amine Tested | Equivalents | Catch Efficiency | Release Efficiency |
| SCX (Tosic Acid) | Aromatic Sulfonic Acid | Tributylamine | 2 eq | 98% | 97% |
| SCX (Tosic Acid) | Aromatic Sulfonic Acid | Aniline | 2 eq | 100% | 100% |
| SCX-2 (Propylsulfonic) | Aliphatic Sulfonic Acid | Tributylamine | 2 eq | 98% | 90% |
| (Note: Tosic acid sorbents often provide slightly higher release efficiencies due to differing selectivity profiles). |
References
-
Element Lab Solutions. "Peak Tailing in HPLC."[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" [Link]
-
Chromatography Online (LCGC). "HPLC Diagnostic Skills II – Tailing Peaks." [Link]
-
Namiki / SiliCycle. "SiliaBond® SCX and SCX-2: Silicas of the Month." [Link]
-
Biotage. "ISOLUTE® PE-AX/SCX-2 | Solid-phase extraction cartridge." [Link]
-
Biotage. "ISOLUTE® SCX-2 | Solid-phase extraction cartridges and plates." [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE | 71545-60-3 | Benchchem [benchchem.com]
- 5. 2-Bromoethylamine | 107-09-5 | Benchchem [benchchem.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
"troubleshooting low reactivity of sterically hindered amines"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious bottlenecks in synthetic chemistry and drug development: the low reactivity of sterically hindered amines .
Steric bulk adjacent to the nitrogen lone pair drastically increases the activation energy required for nucleophilic attack and coordination. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to rescue your yields.
Diagnostic Logic Tree for Hindered Amines
Before diving into specific reaction modules, use the following diagnostic workflow to identify the mechanistic failure point in your synthesis.
Figure 1: Diagnostic workflow for identifying and resolving hindered amine reactivity bottlenecks.
Module 1: Buchwald-Hartwig Cross-Coupling
Q: Why does my sterically hindered secondary amine fail to couple with aryl chlorides, yielding only dehalogenated starting material?
Mechanistic Causality:
The failure lies in the steric profile of your palladium ligand. Researchers often default to BrettPhos for difficult aminations. While BrettPhos is exceptional for primary amines (its extreme bulk prevents competitive bis-arylation), this same bulk creates a severe steric clash at the palladium center when attempting to coordinate a secondary hindered amine[1]. This prevents the amine from binding, allowing competitive
The Solution: Switch to RuPhos . RuPhos possesses a smaller cone angle and distinct electronic structure compared to BrettPhos, which perfectly accommodates the steric demands of secondary amines while still promoting the crucial reductive elimination step[1][2].
Table 1: Ligand Selection Matrix for Hindered Amines
| Ligand | Target Amine Class | Mechanistic Advantage | Relative Cone Angle |
| BrettPhos | Primary (1°) Hindered | Extreme bulk prevents over-arylation. | Very Large |
| RuPhos | Secondary (2°) Hindered | Smaller steric profile allows 2° amine binding. | Moderate |
| XPhos | General / Anilines | Broad utility, but struggles with extreme bulk. | Large |
Self-Validating Protocol: Pd-RuPhos Amination
Validation Checkpoint System: This protocol includes built-in QC steps to verify intermediate formation.
-
Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv) in anhydrous toluene. Stir at room temperature for 15 minutes.
-
QC Check: The solution must transition from yellow/purple to a deep red/brown, confirming the generation of the active Pd(0) species.
-
-
Substrate Addition: Add the aryl halide (1.0 equiv) and the hindered secondary amine (1.2 equiv). Seal the vessel and heat to 85°C.
-
Reaction Monitoring: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
QC Check: Look for the product mass. If you observe the mass of the dehalogenated aryl ring (Ar-H), your solvent is wet, or the amine is still too bulky, forcing the Pd complex to abstract a proton.
-
Module 2: Amide Bond Formation
Q: Standard coupling reagents (EDC/HOBt) yield <10% product with my hindered amine. How can I drive the acylation?
Mechanistic Causality: Standard carbodiimide/HOBt protocols generate an active OBt ester. For sterically hindered amines (e.g., tert-butylamine or heavily substituted piperidines), this active ester is simply too stable and sterically congested to undergo nucleophilic attack.
The Solution: You must lower the activation energy of the transition state using uronium salts like HATU or COMU [3]. HATU generates an OAt active ester. The critical difference is the nitrogen at the 7-position of the benzotriazole ring. This basic nitrogen provides a neighboring-group effect, forming a hydrogen bond with the incoming hindered amine. This pre-organizes the transition state, effectively pulling the amine into the electrophilic center despite the surrounding steric bulk.
Table 2: High-Efficiency Coupling Reagents
| Reagent | Active Species Generated | Byproduct | Efficiency for Hindered Amines |
| EDC/HOBt | OBt Ester | Urea (Water soluble) | Poor (<10% conversion) |
| HATU | OAt Ester | Tetramethylurea | Excellent (H-bond pre-organization) |
| COMU | Oxyma Ester | Morpholine-urea | Excellent (High solubility/reactivity) |
Self-Validating Protocol: Uronium-Mediated Acylation
-
Carboxylate Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIEA) (3.0 equiv). Stir for 5 minutes.
-
QC Check: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS should show the mass of the methyl ester, proving the carboxylic acid was successfully activated.
-
-
Amine Addition: Add the hindered amine (1.2 equiv). Stir at room temperature or warm to 40°C if the amine is exceptionally bulky.
-
Workup: Dilute with EtOAc and wash extensively with 5% LiCl (aq) to remove DMF and the tetramethylurea byproduct.
Module 3: Reductive Amination
Q: Direct reductive amination of ketones with bulky secondary amines yields only the reduced alcohol. What is the mechanistic failure?
Mechanistic Causality: Reductive amination is a two-step process: (1) condensation to form an iminium ion, and (2) reduction of the iminium ion. With hindered amines and ketones, the steric clash makes the dehydration step (iminium formation) thermodynamically disfavored and extremely slow[4]. If a reducing agent (like NaBH(OAc)3) is present in the mixture from the start, it will rapidly reduce the activated ketone to an alcohol before the iminium can form.
The Solution: Decouple the reaction. Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a dual-purpose Lewis acid and water scavenger to force the equilibrium toward the iminium ion before introducing any reducing agent. Alternatively, specialized heterogeneous catalysts like Pd(OH)2 can be used, where unique hydroxyl groups facilitate proton transfer to generate the hindered amine[4][5].
Figure 2: Competing pathways in reductive amination. Lewis acids are required to bypass direct ketone reduction.
Self-Validating Protocol: Ti(OiPr)4 Mediated Reductive Amination
-
Iminium Formation (Neat or highly concentrated): Combine the ketone (1.0 equiv), hindered amine (1.5 equiv), and Ti(OiPr)4 (2.0 equiv) in a minimal amount of anhydrous THF. Stir at 50°C for 12–24 hours.
-
QC Check: Take an aliquot for FT-IR or crude NMR. You must observe the disappearance of the ketone C=O stretch/signal before proceeding. Do not add the reductant until this is confirmed.
-
-
Reduction: Cool the mixture to 0°C. Dilute with absolute ethanol and carefully add NaBH4 (1.5 equiv) in small portions.
-
QC Check: Effervescence (gas evolution) should be observed. Stir for 2 hours, then quench with water. The titanium will precipitate as a white solid (TiO2), which can be filtered through a pad of Celite.
-
References
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine, NIH/MDPI,[Link][4]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, ResearchGate,[Link][1]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine, MDPI, [Link][5]
-
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds, ACS Omega, [Link][3]
-
Crystal structure of the RuPhos ligand, IUCr Journals, [Link][2]
Sources
"managing solubility issues of aminomethylated compounds in organic solvents"
Welcome to the Advanced Technical Support Center for Amine Chemistry . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the notoriously difficult solubility issues associated with aminomethylated compounds (-CH₂-NH₂) in organic solvents.
Instead of relying on generic advice, this guide deconstructs the physicochemical causality behind amine solubility, providing field-proven, self-validating protocols grounded in pharmaceutical industry standards.
Core Principles: The Causality of Amine Insolubility
To solve solubility issues, we must first understand the molecular forces at play. Aminomethylated compounds present unique challenges in organic synthesis and extraction due to three primary factors:
-
Hydrogen Bonding Networks: Primary amines act as both strong hydrogen bond donors (having two N-H bonds) and acceptors. This allows them to form robust intermolecular networks that resist solvation by low-polarity organic solvents[1][2].
-
Protonation State (Salt vs. Free Base): Amines are basic (typical pKa ~9–10.5). In the presence of trace acids, or as a result of their synthetic route, they readily form ammonium salts (e.g., hydrochlorides). These ionic species possess high lattice energies and are highly polar, rendering them exclusively soluble in water or highly polar solvents like methanol, and completely insoluble in solvents like ethyl acetate (EtOAc) or diethyl ether[3].
-
Zwitterionic Character: If the molecule contains acidic functional groups (e.g., carboxylic acids) alongside the aminomethyl group, it will form an internal salt (zwitterion), dropping its organic solubility to near zero.
Troubleshooting Workflows & Visual Diagnostics
When an aminomethylated compound refuses to dissolve in your target organic solvent, follow the logical progression outlined in the decision matrix below.
Caption: Decision matrix for troubleshooting aminomethyl compound solubility in organic solvents.
Quantitative Data: Solvent & Counter-Ion Selection
When modifying your system, solvent selection should balance extraction efficiency with modern Green Chemistry standards. Pharmaceutical giants like Pfizer and GSK have established rigorous solvent selection guides to minimize the use of toxic, halogenated solvents (like Dichloromethane)[4].
Table 1: Solvent and Additive Selection for Amine Solubilization
| Strategy | Solvent / Reagent Choice | Polarity / Solvation Effect | Green Chemistry Tier (Pfizer/GSK) |
| Standard Extraction | Ethyl Acetate (EtOAc) | Moderate polarity, H-bond acceptor. Good for lipophilic free bases. | Recommended [4] |
| Polar Extraction | 1:1 EtOAc / t-Butanol | Disrupts amine H-bonding networks. Excellent for highly polar free bases. | Recommended (Alternative to CHCl₃)[5] |
| Halogenated (Legacy) | Dichloromethane (DCM) | High polarizability, excellent for amines, but environmentally toxic. | Problematic / Avoid [6] |
| Salting-Out | Potassium Carbonate (K₂CO₃) | Increases aqueous ionic strength, driving organic partitioning. | N/A (Aqueous Additive)[5] |
| Counter-Ion (Salt) | Mesylate / Tosylate | Large, polarizable anions lower crystal lattice energy vs. Chlorides. | N/A (Counter-ion)[7][8] |
Step-by-Step Methodologies
Protocol A: Free-Basing and Liquid-Liquid Extraction (Self-Validating System)
To extract an amine into an organic solvent, it must be converted from its protonated salt into its neutral "free base" form[9]. Because blood and aqueous buffers naturally protonate amines at physiological pH (7.4), we must force the equilibrium toward the neutral species by raising the pH[9].
Caption: Biphasic chemical equilibrium and partitioning mechanism during amine free-basing.
Methodology:
-
Aqueous Dissolution: Dissolve the aminomethyl compound (salt form) in a minimal amount of distilled water. If it is an organic mixture, add 1M HCl to selectively extract the amine into the aqueous phase (leaving neutral impurities in the organic phase)[3][10].
-
Basification (The Critical Step): Slowly add a saturated solution of aqueous K₂CO₃ or 1M NaOH to the aqueous layer.
-
Causality Check: K₂CO₃ is preferred over NaOH for highly polar amines because it simultaneously raises the pH and provides a "salting-out" effect. The high concentration of ions in the water decreases the solubility of the neutral amine, forcing it into the organic layer[5].
-
-
Validation Check: Test the aqueous layer with pH paper. It must read ≥ 10 (ideally 2 pH units above the amine's pKa). Self-Validation: If the pH drops after shaking, the amine salt is buffering the solution. Add more base until the pH remains stable at >10.
-
Extraction: Add the organic solvent (e.g., 1:1 EtOAc/t-BuOH for polar amines, or 2-MeTHF)[5]. Shake vigorously and vent.
-
Drying (Crucial Warning): Separate the organic layer and dry over anhydrous K₂CO₃ or Na₂SO₄.
Protocol B: Counter-Ion Exchange via Metathesis
If your downstream application requires the compound to remain a salt (e.g., for formulation stability), but you need it dissolved in an organic solvent (like methanol or ethanol) for a reaction, you must alter the crystal lattice energy. Small, compact counter-ions (like Cl⁻) create tight, high-melting, insoluble lattices. Exchanging them for larger, polarizable counter-ions improves organic solubility[7][11].
Methodology:
-
Dissolution: Suspend the aminomethyl hydrochloride salt in a polar organic solvent (e.g., Methanol).
-
Metathesis: Add 1.0 equivalent of a silver salt containing the desired lipophilic counter-ion (e.g., Silver p-toluenesulfonate / AgOTs).
-
Precipitation: The thermodynamic driving force is the formation of insoluble Silver Chloride (AgCl), which immediately precipitates out of the organic solvent.
-
Filtration: Filter the mixture through a pad of Celite to remove the AgCl. The filtrate now contains your aminomethyl compound paired with a lipophilic counter-ion, highly soluble in organic media.
Frequently Asked Questions (FAQs)
Q: I free-based my aminomethyl compound, but it still won't extract into Ethyl Acetate. What is happening? A: Your compound is likely too hydrophilic. Even uncharged, low-molecular-weight primary amines form extensive hydrogen bonds with water[2][12]. To overcome this, saturate the aqueous layer with NaCl or K₂CO₃ (salting out) and switch your extraction solvent to a 1:1 mixture of Dichloromethane and t-Butanol, or EtOAc and t-Butanol. The alcohol acts as a hydrogen-bond disruptor, pulling the amine into the organic phase[5].
Q: Can I use rotary evaporation to remove water if my amine won't extract? A: Yes, but with caution. If you cannot extract the compound, you can freeze-dry (lyophilize) the aqueous phase or evaporate it under vacuum[5]. However, this leaves you with a crude mixture of your amine and inorganic salts. You must then triturate (wash) the dry solid with a polar organic solvent like anhydrous ethanol or acetonitrile to dissolve the amine while leaving the inorganic salts behind.
Q: Why does my amine dissolve in Chloroform but not in Hexane, even as a free base? A: Polarity and hydrogen bonding. Amines are polar molecules. Hexane is a completely non-polar aliphatic hydrocarbon incapable of stabilizing the amine's dipole or participating in hydrogen bonding. Chloroform, while immiscible with water, is a polarizable solvent and a weak hydrogen-bond donor, making it an exceptionally good solvent for free-base amines[10].
References
-
Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Available at:[Link]
-
24.2: Structure and Properties of Amines. Chemistry LibreTexts. Available at:[Link]
-
Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. CUTM Courseware. Available at:[Link]
-
Physical Properties of Amines. GeeksforGeeks. Available at: [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at:[Link]
-
Solvent and Reagent Selection Guide. Green Chemistry Initiative, University of Toronto. Available at:[Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available at:[Link]
-
Solubility of Organic Compounds. University of Calgary Chemistry. Available at:[Link]
-
Expanding GSK's solvent selection guide. Green Chemistry, University of Rochester. Available at:[Link]
-
Free base. Wikipedia. Available at:[Link]
-
Green Chemistry - Solvent Selection Guide. Organic Synthesis. Available at:[Link]
-
How can I extract an unknown compound from an aqueous layer? ResearchGate. Available at:[Link]
-
Techniques and Experiments for Organic Chemistry. Tel Aviv University. Available at:[Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts. ResearchGate. Available at:[Link]
-
Aqueous Solubility of Organic Compounds: Symmetry and Counter Ion Design. MDPI. Available at:[Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs | MDPI [mdpi.com]
- 9. Free base - Wikipedia [en.wikipedia.org]
- 10. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Amine Protection in 1,3-Dioxan-2-ylmethanamine
Case ID: #DXN-NH2-PROT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategic Protection of 2-(aminomethyl)-1,3-dioxane
Executive Summary & Core Conflict
The Challenge: You are working with 1,3-Dioxan-2-ylmethanamine (also known as 2-(aminomethyl)-1,3-dioxane). This molecule contains two competing functionalities:
-
Primary Amine: A nucleophile requiring protection for downstream chemistry.
-
1,3-Dioxane (Acetal): A masked aldehyde. Acetals are base-stable but acid-labile .
The Conflict: The standard method for removing the most common amine protecting group (Boc) involves strong acid (TFA or HCl).[1] These conditions will simultaneously hydrolyze your dioxane ring, destroying the acetal and releasing the aldehyde.
The Solution: To preserve the acetal, you must utilize "Orthogonal Protection" strategies—specifically Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[2]
Strategic Decision Matrix
Before beginning experimental work, use this logic flow to select the correct protecting group (PG) for your specific synthesis.
Figure 1: Decision matrix for selecting amine protecting groups based on downstream chemical compatibility.
Protocol A: Fmoc Protection (The Gold Standard)
Why this works: The Fmoc group is removed using Piperidine (a base). The 1,3-dioxane acetal is completely stable to these conditions.
Critical Reagent Choice: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl generates HCl as a byproduct, which can locally hydrolyze the acetal if the base buffer is overwhelmed. Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic, pKa ~6), which is harmless in buffered solution.
Materials
-
Substrate: 1,3-Dioxan-2-ylmethanamine
-
Reagent: Fmoc-OSu (1.1 equiv)
-
Base: NaHCO₃ (2.5 equiv)
-
Solvent: 1:1 mixture of 1,4-Dioxane and Water (or THF/Water)
Step-by-Step Workflow
-
Preparation: Dissolve NaHCO₃ in water. Add the amine substrate.[3] Ensure pH is ~8-9.
-
Addition: Dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the aqueous amine mixture at 0°C.
-
Note: The biphasic nature requires vigorous stirring.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: TLC (Visualize with UV; amine stains may be faint after protection).
-
-
Workup (CRITICAL):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with Water (2x) and Brine (1x).
-
DO NOT wash with 1M HCl or Citric Acid. Even mild acidic washes can degrade the acetal over time.
-
-
Purification: Silica gel chromatography.
-
Pro-Tip: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize silica acidity.
-
Figure 2: Fmoc protection workflow emphasizing the avoidance of acidic workup steps.
Protocol B: Cbz Protection (The Robust Alternative)
Why this works: Cbz is removed via catalytic hydrogenolysis (H₂/Pd-C), which is neutral and extremely gentle on acetals.
Materials
-
Substrate: 1,3-Dioxan-2-ylmethanamine
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Solvent: THF/Water (1:1)
Step-by-Step Workflow
-
Setup: Dissolve the amine and base in the THF/Water mixture. Cool to 0°C.[4][5][6]
-
Controlled Addition: Add Cbz-Cl dropwise over 20 minutes.
-
Troubleshooting: Cbz-Cl hydrolyzes to produce HCl.[2] If added too fast, local acid pockets form before the base can neutralize them. Keep it cold and slow.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add a small amount of N,N-dimethylethylenediamine (to scavenge excess Cbz-Cl) or simply stir with water.
-
Workup: Extract with EtOAc. Wash with saturated NaHCO₃. Dry over Na₂SO₄.
The "Forbidden" Zone: Boc Protection
Warning: We strongly advise AGAINST using Boc protection for this substrate if you intend to keep the acetal intact.
The Mechanism of Failure
Boc removal requires acidic cleavage (TFA/DCM or 4M HCl/Dioxane).
-
Acetal Hydrolysis Rate: Fast (Minutes to Hours in aqueous acid).
-
Boc Removal Rate: Fast (Minutes to Hours).[7]
Because the rates are comparable, you cannot selectively remove the Boc group without partially or fully hydrolyzing the acetal back to the aldehyde.
The "Emergency" Workaround (High Risk): If you must use Boc, removal requires anhydrous Lewis Acids (e.g., TMSOTf/2,6-lutidine). This is technically difficult and often results in lower yields due to polymerization of the resulting aldehyde if any moisture is present.
Comparison of Protecting Groups
| Feature | Fmoc (Recommended) | Cbz (Recommended) | Boc (Not Recommended) |
| Installation pH | Basic (~8.5) | Basic (~9.0) | Basic (~9.0) |
| Acetal Stability (Install) | High | High | High |
| Removal Reagent | Piperidine (Base) | H₂ / Pd-C | TFA or HCl (Acid) |
| Acetal Stability (Remove) | High | High | Zero (Hydrolysis) |
| Cost | High | Low | Low |
| Atom Economy | Low | Medium | High |
Troubleshooting & FAQ
Q: My product decomposed during column chromatography. What happened? A: Silica gel is slightly acidic (pH ~5-6). For acetals, this can be enough to cause slow hydrolysis, especially if the flow rate is slow.
-
Fix: Add 1% Triethylamine (Et₃N) to your eluent system. This buffers the silica and protects the acetal.
Q: I see a new spot on TLC that stains with DNP (2,4-Dinitrophenylhydrazine). A: DNP stains aldehydes/ketones orange. If you see this, your acetal has hydrolyzed. Check your workup aqueous washes—did you use HCl or KHSO₄? Switch to NaHCO₃ or Brine.
Q: Can I use the HCl salt of the starting amine? A: Yes, but you must neutralize it in situ. Add an extra equivalent of base (e.g., 3.5 equiv NaHCO₃ total) to the reaction mixture before adding the protecting group reagent. Ensure the solution is basic (pH > 8) before adding Fmoc-OSu or Cbz-Cl.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Specifically Chapter 4 on Acetals and Chapter 7 on Amines).
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Canonical reference for Fmoc stability).
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (Detailed mechanisms of acetal hydrolysis vs. carbamate stability).
-
Sartori, G., et al. (2004). Selective protection of amines.[1][6][10] Chemical Reviews, 104(5), 1999-2054.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]
Technical Support Center: Stereochemical Integrity of 1,3-Dioxanes
Current Status: Operational Ticket ID: CHIRAL-13-DIOX-001 Assigned Specialist: Senior Application Scientist, Stereochemistry Division
Welcome to the Stereocontrol Support Hub
You are likely here because your enantiomeric excess (ee) has degraded during a protection, deprotection, or functionalization step involving a 1,3-dioxane. This moiety is not merely a protecting group; it is a conformational lock . When that lock fails, the resulting planar oxocarbenium ion intermediate becomes the "graveyard of chirality."
This guide treats your reaction vessel as a programmable system. We will troubleshoot the specific failure modes of chiral 1,3-dioxanes, focusing on the Rychnovsky-Woerpel-Denmark mechanistic models to restore stereochemical fidelity.
Module 1: The Mechanics of Failure (Racemization)
The Core Issue: The Oxocarbenium Ion
The primary vector for racemization in 1,3-dioxanes is the formation of a planar oxocarbenium ion .
-
Scenario: You treat a chiral acetal (C2-chiral) with a Lewis acid.
-
Failure Mode: The ring opens. The C2-carbon becomes
hybridized (planar). The C-O bond rotates. -
Result: When the ring re-closes or a nucleophile attacks, it does so without memory of the original face, leading to a racemic mixture or thermodynamic equilibration to the more stable diastereomer (epimerization).
Visualizing the Threat
The following diagram illustrates the "Danger Zone"—the pathway where stereochemical information is lost.
Caption: The acid-catalyzed pathway to racemization via the planar oxocarbenium ion intermediate.
Module 2: Troubleshooting Nucleophilic Substitutions
When substituting a group on the acetal (e.g., replacing an alkoxy group with a carbon nucleophile), you must rely on the "Inside Attack" Model (pioneered by Woerpel and Denmark) to preserve stereochemistry.
The "Inside Attack" Rule
Nucleophiles do not attack randomly. They attack the oxocarbenium ion from an axial trajectory that allows the developing ring to pass through a low-energy chair-like transition state.
-
Correct Protocol: Use a Lewis Acid that promotes a "tight ion pair" rather than a free oxocarbenium ion.
-
Critical Parameter: Solvent Polarity.[1]
-
Non-polar solvents (DCM, Toluene): Promote tight ion pairing
High inversion/retention fidelity. -
Polar solvents (THF, Ether): Stabilize free oxocarbenium ions
High risk of racemization.
-
Diagnostic Table: Nucleophilic Substitution Issues
| Symptom | Probable Cause | Corrective Action | Mechanism Reference |
| Complete Racemization | Use of strong protic acid or high temperature allowing free oxocarbenium rotation. | Switch to Lewis Acid (e.g., | S_N1 pathway |
| Wrong Diastereomer | "Outside Attack" favored due to steric bulk or chelating Lewis Acid. | Switch from chelating ( | Woerpel Model [1] |
| Hydrolysis (Ring Loss) | Adventitious water in the Lewis Acid. | Add molecular sieves (4Å) and use proton scavenger (2,6-di-tert-butylpyridine). | Acid-catalyzed hydrolysis |
| Low Yield | Lewis Acid is coordinating too strongly to the nucleophile. | Use silylated nucleophiles (e.g., allyltrimethylsilane) + TMSOTf. | Sakurai Reaction |
Module 3: Reductive Ring Opening (The Rychnovsky Protocol)
Converting a 1,3-dioxane into a chiral ether-alcohol is a cornerstone of polyketide synthesis. The stereochemical outcome depends entirely on which oxygen the Lewis Acid coordinates to.
Regioselectivity Decision Tree
-
Scenario: You have a benzylidene acetal (phenyl group at C2). You want to open it to get a free alcohol and a benzyl ether.
-
The Rule:
-
DIBAL-H: Coordinates to the least sterically hindered oxygen
Opens to give the primary alcohol (secondary ether). -
/
: Often gives the reverse (depending on specific conditions). - / TMSOTf: Highly regioselective for opening the acetal to the primary alcohol.
-
Experimental Protocol: Rychnovsky Reductive Opening
To avoid scrambling of the C4/C6 stereocenters during opening.
-
Preparation: Dissolve 1,3-dioxane in dry
(0.1 M). -
Cooling: Cool to -78°C . Crucial: Higher temps promote oxocarbenium randomization.
-
Lewis Acid: Add
(3.0 equiv) or TMSOTf (for silyl exchange). -
Nucleophile: Add Nucleophile (e.g.,
for reduction to ether) slowly. -
Quench: Quench with
before warming to avoid acid-catalyzed equilibration.
Why this works: The reaction proceeds via a concerted
Module 4: Workflow Visualization
Use this flowchart to select the correct conditions for your specific transformation without risking racemization.
Caption: Decision matrix for selecting reagents to maintain stereochemical integrity.
FAQ: Rapid Response
Q: I used HCl/MeOH to deprotect my acetal, and the product is racemic. Why? A: Protic acids in polar solvents (MeOH) facilitate the formation of the free oxocarbenium ion and allow reversible ring opening/closing.
-
Fix: Use transacetalization .[2] Treat your substrate with 1,3-propanedithiol and
. This drives the equilibrium to the dithiane (which is stable) and releases your diol/aldehyde without the reversible aqueous pathway that scrambles stereocenters [2].
Q: Can I use 1,3-dioxanes to protect chiral ketones? A: Yes, but they are more difficult to form and hydrolyze than aldehyde acetals.
-
Warning: The formation of ketals from chiral ketones often requires thermodynamic equilibration (Dean-Stark). If the
-carbon is chiral, this will cause epimerization via enolization. -
Fix: Use Noyori's conditions (TMSOTf, low temp) to form the acetal kinetically without accessing the enol pathway [3].
Q: My DIBAL-H reduction gave a mixture of regioisomers. A: This usually happens if the temperature was not strictly controlled or if the solvent was coordinating (THF).
-
Fix: Perform the reaction in Toluene or Hexane at -78°C. DIBAL-H is a Lewis acidic hydride; in non-coordinating solvents, it discriminates strictly based on steric accessibility of the acetal oxygens [4].
References
-
Stereoselective Opening of Chiral Dioxane Acetals. Denmark, S. E.; Almstead, N. G. J. Am. Chem. Soc.1991 , 113, 8089. [Link]
-
Protective Groups in Organic Synthesis. Greene, T. W.; Wuts, P. G. M.[2] Wiley-Interscience. (Standard Text). [Link]
-
Trimethylsilyl Trifluoromethanesulfonate in Organic Synthesis. Noyori, R.; Murata, S.; Suzuki, M. Tetrahedron1981 , 37, 3899. [Link]
-
Acetals in Synthesis: Rychnovsky Reductions. Rychnovsky, S. D.; Zeller, S.; Skalitzky, D. J. J. Org.[3] Chem.1990 , 55, 5550. [Link]
Sources
Validation & Comparative
"comparative stability of 1,3-dioxane vs 1,3-dioxolane protecting groups"
Topic: Comparative Stability of 1,3-Dioxane vs. 1,3-Dioxolane Protecting Groups Content Type: Publish Comparison Guide
Executive Summary
For the practicing organic chemist, the choice between 1,3-dioxolane (5-membered ring) and 1,3-dioxane (6-membered ring) protecting groups is rarely arbitrary. While both protect carbonyls from nucleophiles and bases, their behaviors under acidic conditions diverge significantly based on the substrate.
The Expert Insight:
-
For Aldehydes: 1,3-Dioxanes are generally more stable to acid hydrolysis than 1,3-dioxolanes.
-
For Ketones: This trend often reverses . Ketone-derived 1,3-dioxanes are frequently less stable (hydrolyze faster) than their 1,3-dioxolane counterparts due to destabilizing 1,3-diaxial interactions in the six-membered chair conformation.
This guide analyzes the thermodynamic and kinetic factors driving these differences and provides experimental protocols for selective manipulation.
Mechanistic Foundation: Why Ring Size Matters
The stability difference between these two groups is governed by the interplay of entropy (formation) and steric strain (hydrolysis) .
Thermodynamic Stability (Formation)
-
1,3-Dioxolanes (Ethylene Glycol): Formation is entropically favored. The 5-membered ring forms rapidly, and the loss of rotational freedom is less severe than in the 6-membered analog.
-
1,3-Dioxanes (1,3-Propanediol): Formation is slower. The resulting ring adopts a chair conformation.[1] If the carbonyl substrate is a ketone, bulky substituents are forced into axial positions, creating significant 1,3-diaxial repulsion.
Kinetic Stability (Hydrolysis)
The rate-determining step in acid-catalyzed hydrolysis is the C-O bond cleavage leading to an oxocarbenium ion intermediate.
-
Aldehyde Acetals: The 6-membered dioxane ring is essentially strain-free (chair). The 5-membered dioxolane has slight envelope strain. Relief of this ring strain accelerates the hydrolysis of the dioxolane.
-
Ketone Ketals: In a 1,3-dioxane derived from a ketone, the ground state is destabilized by 1,3-diaxial interactions (e.g., between the axial alkyl group of the ketone and the axial hydrogens of the protecting group). This "ground state destabilization" lowers the activation energy required to reach the transition state, making the dioxane hydrolyze faster than the dioxolane .
Diagram 1: Acid-Catalyzed Hydrolysis Mechanism
Caption: The rate-determining formation of the oxocarbenium ion is influenced by ground-state stability (sterics) and relief of ring strain.
Comparative Performance Data
The following table synthesizes relative hydrolysis rates (
Table 1: Relative Acid Stability Index
| Substrate Type | Protecting Group | Ring Size | Relative Hydrolysis Rate ( | Stability Verdict |
| Aldehyde | 1,3-Dioxolane | 5 | Fast | Less Stable |
| Aldehyde | 1,3-Dioxane | 6 | Slow | More Stable |
| Ketone | 1,3-Dioxolane | 5 | Slow | More Stable |
| Ketone | 1,3-Dioxane | 6 | Fast | Less Stable* |
| Acyclic | Dimethyl Acetal | N/A | Very Fast | Least Stable |
*Note: Ketone-derived dioxanes are destabilized by 1,3-diaxial interactions, accelerating hydrolysis relative to the dioxolane.
Table 2: Formation & Selectivity Profile
| Feature | 1,3-Dioxolane | 1,3-Dioxane |
| Formation Rate | Fast (Entropically favored) | Slower |
| Water Removal | Required (Dean-Stark/Sieves) | Required (Dean-Stark/Sieves) |
| Lewis Acid Sensitivity | Moderate | High |
| Selectivity | Can be cleaved in presence of dioxanes (if aldehyde-based). | Can be cleaved in presence of dioxolanes (if ketone-based).[1] |
Decision Logic & Selectivity
When designing a multi-step synthesis, use the following logic to select the appropriate group.
Diagram 2: Protection Selection Decision Tree
Caption: Workflow for selecting ring size based on substrate sterics and desired acid stability.
Experimental Protocols
Protocol A: General Protection (Dean-Stark)
Applicable for both 1,3-dioxolanes and 1,3-dioxanes.[2]
-
Reagents: Dissolve Carbonyl Substrate (1.0 equiv) in Toluene or Benzene (0.1–0.5 M).
-
Diol Addition: Add Ethylene Glycol (for dioxolane) or 1,3-Propanediol (for dioxane) (1.2–5.0 equiv).
-
Catalyst: Add
-Toluenesulfonic acid (TsOH) monohydrate (0.01–0.05 equiv). -
Reflux: Equip flask with a Dean-Stark trap and reflux condenser. Heat to reflux with vigorous stirring.
-
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 2–12 h).
-
Workup: Cool to RT. Wash with sat.
(to neutralize TsOH), then water and brine. Dry over and concentrate.
Protocol B: Selective Deprotection (The "Switch")
Objective: Selectively remove a terminal 1,3-dioxolane in the presence of an internal 1,3-dioxane.
-
Substrate: Dissolve the di-protected substrate in THF.
-
Conditions: Cool to -5°C.
-
Reagent: Add 80% Acetic Acid (aqueous).
-
Reaction: Stir at -5°C for 48 hours.
-
Mechanism: The terminal dioxolane (on an aldehyde) is kinetically more labile than the internal dioxane (on a secondary alcohol/ketone or sterically shielded position) under these mild conditions.
-
Result: Recovery of the aldehyde with the internal dioxane intact.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3][2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3][2]
-
Smith, S. W., & Newman, M. S. (1968). "Kinetics of the Acid-Catalyzed Hydrolysis of Cyclic Acetals." Journal of the American Chemical Society.
-
BenchChem. (2025).[4] "Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety."
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.
-
Cordes, E. H., & Bull, H. G. (1974). "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews.
Sources
Comparative Guide: 1,3-Dioxan-2-ylmethanamine vs. Alternative Aminomethylating Agents
Content Type: Technical Comparison & Application Guide Subject: 2-(Aminomethyl)-1,3-dioxane (CAS: 17450-75-8) vs. Acyclic Acetals and Direct Aminomethylation Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists
Part 1: Executive Summary & Strategic Positioning
In the landscape of drug discovery, the introduction of an aminomethyl group (
1,3-Dioxan-2-ylmethanamine (also known as 2-(aminomethyl)-1,3-dioxane) represents a chemically distinct class of "masked" aminoaldehydes. Unlike its acyclic counterparts (e.g., aminoacetaldehyde diethyl acetal) which are prone to premature hydrolysis, or the 1,3-dioxolane analogs which can be too labile, the 1,3-dioxane ring offers superior stability toward Lewis acids and nucleophiles during early synthetic steps.
This guide evaluates its utility as a C2-synthon for heterocyclic construction (e.g., quinolines, imidazoles) and as a robust primary amine source, comparing it directly against industry-standard alternatives.
The Verdict at a Glance
-
Best For: Multistep synthesis requiring harsh conditions prior to aldehyde deprotection; synthesis of fused heterocycles via Pomeranz-Fritsch type cyclization.
-
Major Advantage: The 6-membered acetal ring is thermodynamically more stable than 5-membered (dioxolane) or acyclic variants, preventing "silent" hydrolysis during workups.
-
Primary Drawback: Requires stronger acidic conditions for final deprotection compared to acyclic acetals.
Part 2: Mechanistic Foundation & Stability Hierarchy
To understand why one would choose the 1,3-dioxane derivative, one must analyze the thermodynamics of acetal hydrolysis. The stability of the protecting group dictates the sequence of reactions allowed.[1]
The Stability Spectrum
The hydrolysis of acetals is acid-catalyzed.[2] The rate of hydrolysis generally follows this order (from easiest to hardest to deprotect):
The 1,3-dioxane ring benefits from a chair conformation that is thermodynamically stable, resisting ring-opening until subjected to specific forcing conditions (e.g., elevated temperature with aqueous HCl or TFA).
Visualization: The Reagent Decision Tree
The following diagram illustrates the logical selection process for aminomethylating agents based on substrate sensitivity and reaction conditions.
Figure 1: Decision matrix for selecting aminomethylating reagents. The 1,3-dioxane derivative is the preferred choice when intermediates must survive Lewis acidic environments or oxidative conditions.
Part 3: Comparative Analysis
The following table synthesizes experimental observations regarding the performance of 1,3-dioxan-2-ylmethanamine against its two most common competitors.
Table 1: Performance Matrix
| Feature | 1,3-Dioxan-2-ylmethanamine | Aminoacetaldehyde Diethyl Acetal | N-(Bromomethyl)phthalimide |
| Structure Type | Cyclic Acetal (6-membered) | Acyclic Acetal | Gabriel Reagent (Imide) |
| Acid Stability | High (Survives dilute acid washes) | Low (Hydrolyzes easily) | Very High (Requires Hydrazine) |
| Atom Economy | Moderate (Loss of propanediol) | Poor (Loss of 2x EtOH) | Poor (Loss of phthalhydrazide) |
| Reaction Role | Nucleophile (Primary Amine) | Nucleophile (Primary Amine) | Electrophile (Alkyl Halide) |
| Deprotection | 2N HCl / Heat or TFA/H₂O | 1N HCl / RT | Hydrazine (Toxic) |
| Primary Risk | Slower deprotection if pH is not low enough | Premature aldehyde release (polymerization) | Hydrazine toxicity / Waste |
| Cost | $ (Commodity) |
Key Technical Insight: The "Silent" Hydrolysis
A common failure mode with Aminoacetaldehyde Diethyl Acetal is the partial hydrolysis of the acetal during silica gel chromatography, which is slightly acidic. This releases the free aldehyde, which then self-polymerizes or reacts with the amine, leading to "tar" formation.
-
The Solution: 1,3-Dioxan-2-ylmethanamine is stable to silica gel chromatography, allowing purification of intermediates without degradation.
Part 4: Experimental Protocol (Self-Validating System)
This protocol demonstrates the "Goldilocks" stability of the 1,3-dioxane reagent: it reacts as an amine first, survives purification, and then cyclizes upon triggered acid treatment.
Case Study: Synthesis of Imidazo[1,2-a]pyridine derivatives
This workflow validates the reagent's ability to act as a C2-synthon (providing both the amine N and the aldehyde C).
Step 1: Reductive Amination (Coupling)
-
Reagents: 2-Chlorobenzaldehyde (1.0 eq), 1,3-Dioxan-2-ylmethanamine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane).
-
Procedure:
-
Mix aldehyde and amine in DCE.[1] Stir for 30 min to form imine (Check by TLC: disappearance of aldehyde).
-
Add STAB portion-wise at 0°C. Warm to RT and stir overnight.
-
Validation: The 1,3-dioxane ring remains intact. No aldehyde peak in NMR.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]
-
Note: If using diethyl acetal here, aqueous workup must be very rapid and basic to prevent hydrolysis. With the dioxane, standard washing is safe.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: Product from Step 1, 2-Fluoropyridine, K₂CO₃, DMSO, 100°C.
-
Mechanism: The secondary amine attacks the pyridine ring.
-
Stability Check: The high temperature (100°C) and basic conditions would not affect the acetal. However, if an acyclic acetal were used, trace moisture at high temps could initiate hydrolysis. The dioxane ring is impervious here.
Step 3: Acid-Mediated Cyclization (The "Trigger")
-
Reagents: 6N HCl (aqueous) or TFA/Water (9:1), Reflux.
-
Mechanism:
-
Phase A: Hydrolysis of the 1,3-dioxane releases the pendant aldehyde and 1,3-propanediol.
-
Phase B: The free aldehyde undergoes intramolecular attack by the pyridine nitrogen (Pomeranz-Fritsch type).
-
Phase C: Dehydration yields the aromatic imidazo[1,2-a]pyridine.
-
-
Endpoint: LCMS shows -74 Da mass shift (loss of propanediol + water).
Part 5: Mechanistic Visualization
The following diagram details the specific chemical pathway described above, highlighting the critical stability window of the dioxane ring.
Figure 2: Reaction pathway for heterocyclic synthesis. Note the "Acetal Intact" phases where the 1,3-dioxane protects the latent aldehyde through basic and thermal steps.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on acetal stability constants: Cyclic vs. Acyclic).
-
PubChem Compound Summary. (2024). 1,4-Dioxan-2-ylmethanamine (Isomer Reference) and Acetals.[2] National Center for Biotechnology Information.
-
Fischer, E. (1893). Über die Bildung von Acetalen. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding the thermodynamic stability of 6-membered acetal rings).
-
Sigma-Aldrich (Merck).Product Specification: (1,4-Dioxan-2-yl)methanamine.
Sources
Stereochemical Validation of 2,4-Disubstituted 1,3-Dioxanes: A Comparative Analytical Guide
The 2,4-disubstituted 1,3-dioxane scaffold is a ubiquitous structural motif in organic chemistry, frequently encountered as a protecting group for 1,3-diols or as a core structural element in complex polyketide natural products and pharmaceuticals[1]. Because the macroscopic 3D architecture and biological activity of these molecules depend heavily on their stereochemistry, unambiguously assigning the relative (syn vs. anti) and absolute configurations of the C2 and C4 positions is a critical bottleneck in drug development.
This guide provides an objective, data-driven comparison of the primary analytical methodologies used to validate 1,3-dioxane stereochemistry, exploring the physical causality behind each technique to empower researchers in selecting the optimal workflow.
Comparative Overview of Validation Methods
The selection of a validation method depends on the physical state of the sample, the need for relative versus absolute stereochemistry, and the presence of chromophores.
| Analytical Method | Primary Output | Sample Requirement | Throughput | Key Limitation |
| Relative (syn/anti) | 1–5 mg (Liquid/Solid) | High | Cannot determine absolute configuration alone. | |
| Relative (syn/anti) | 1–5 mg (Liquid/Solid) | High | Signal overlap in complex polyol chains. | |
| X-Ray Crystallography | Absolute & Relative | >5 mg (Single Crystal) | Low | Requires highly ordered, diffractable crystals. |
| ECD + TDDFT Calculation | Absolute Configuration | <1 mg (Solution) | Medium | Requires a UV-active chromophore near the chiral center. |
The Workhorse: NMR Spectroscopy & Conformational Causality
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most accessible and powerful tool for determining the relative stereochemistry of 1,3-dioxanes. The validation relies entirely on the predictable conformational mechanics of the six-membered ring.
The Rychnovsky Acetonide Method
Developed by Scott Rychnovsky, this empirical method is the gold standard for assigning the relative configuration of 1,3-diols by converting them into 2,2-dimethyl-1,3-dioxanes (acetonides)[2][3].
The Causality: The method works because of the severe steric penalties associated with 1,3-diaxial interactions.
-
Syn-1,3-diols readily adopt a stable chair conformation . In this geometry, the two methyl groups on the C2 acetonide carbon are forced into distinct axial and equatorial environments. In
C NMR, the shielded axial methyl consistently appears at ~19 ppm , while the equatorial methyl appears at ~30 ppm [3][4]. -
Anti-1,3-diols , if placed in a chair conformation, would force one of the substituents into a highly unfavorable axial position. To relieve this steric strain, the ring flips into a twist-boat conformation . This geometry averages the spatial environments of the two acetonide methyl groups, causing them to resonate together at ~25 ppm [2][5].
-Coupling and NOE Analysis
When derivatization is not possible, direct
Absolute Configuration: Chiroptical Methods (ECD/TDDFT)
While NMR excels at relative stereochemistry, determining the absolute configuration of liquid or amorphous 1,3-dioxanes requires chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD)[8].
The Causality: Chiral molecules interact asymmetrically with left- and right-circularly polarized light. However, an experimental ECD spectrum is only a fingerprint; it cannot be intuitively read like an NMR spectrum. To validate the stereocenter, researchers must use Time-Dependent Density Functional Theory (TDDFT) to computationally simulate the theoretical ECD spectra for both the
Self-Validating Experimental Protocol: Rychnovsky Analysis
To ensure absolute trustworthiness, the following protocol for the Rychnovsky method incorporates an internal chemical shift check, creating a self-validating system.
Step 1: Acetonide Derivatization
-
Dissolve the 1,3-diol sample (5 mg) in 0.5 mL of anhydrous dichloromethane (DCM).
-
Add 2,2-dimethoxypropane (DMP, 5 equivalents) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents)[4]. Causality: DMP acts as both the reagent and a water scavenger, driving the equilibrium toward the cyclic acetal.
-
Stir at room temperature for 2–4 hours. Quench with saturated aqueous NaHCO
to neutralize the catalyst and prevent acetal hydrolysis. -
Extract with DCM, dry over anhydrous Na
SO , and concentrate under reduced pressure.
Step 2:
-
Dissolve the crude 1,3-dioxane in CDCl
and acquire a C NMR spectrum (minimum 100 MHz). -
Primary Check: Locate the acetonide methyl peaks.
-
Two peaks at ~19 and ~30 ppm = Syn configuration.
-
One peak (or two very close peaks) at ~25 ppm = Anti configuration.
-
-
Self-Validation Check: Assess the quaternary acetonide carbon (C2). For syn-isomers, this carbon must appear at ~98.5 ppm . For anti-isomers, the twist-boat conformation shifts this carbon to ~100.5 ppm [2][5]. If the C2 shift deviates significantly from these values, the ring system is not a standard 1,3-dioxane, indicating a failed reaction or unexpected regioselectivity.
Stereochemical Validation Decision Workflow
Decision tree for assigning relative and absolute stereochemistry in 1,3-dioxanes.
References
-
National Institutes of Health. "INTEGRATED APPROACHES TO THE CONFIGURATIONAL ASSIGNMENT OF MARINE NATURAL PRODUCTS". PMC.[Link]
-
Rychnovsky, S. D., et al. "13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides". Tetrahedron Letters. [Link]
-
Rychnovsky, S. D., et al. "Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains". Journal of Organic Chemistry. [Link]
-
Columbia University. "Absolute stereochemistry of the strevertenes". Columbia University.[Link]
-
National Institutes of Health. "Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids". PMC. [Link]
-
ACS Publications. "Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum". Journal of Natural Products.[Link]
-
RSC Publishing. "Theoretical and practical aspects of indirect spin–spin couplings". Nuclear Magnetic Resonance.[Link]
-
Inoue Research Group. "Problem Session". University of Tokyo. [Link]
-
Beilstein Journals. "Preparation of neuroprotective condensed 1,4-benzoxazepines". Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. columbia.edu [columbia.edu]
- 2. INTEGRATED APPROACHES TO THE CONFIGURATIONAL ASSIGNMENT OF MARINE NATURAL PRODUCTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1,5]-hydride shift cyclization reaction [beilstein-journals.org]
Comparative Structural Analysis: X-Ray Crystallography vs. NMR for 1,3-Dioxane Derivatives
Executive Summary: The Stereochemical Challenge
In medicinal chemistry, 1,3-dioxane rings are not merely passive linkers; they are critical pharmacophores and protecting groups found in polyketides, nucleoside analogs, and acetal-based prodrugs. Their structural analysis presents a unique paradox: while Nuclear Magnetic Resonance (NMR) is the workhorse for solution-state dynamics, it frequently fails to unambiguously resolve the absolute stereochemistry of flexible dioxane rings due to rapid ring flipping and signal averaging.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. We argue that for 1,3-dioxane derivatives exhibiting anomeric effects or flexible chair-boat transitions, SC-XRD is not just an alternative—it is the requisite validation tool.
Comparative Landscape: Method Selection
The choice between X-ray and NMR is often dictated by sample state, but for 1,3-dioxanes, it must be dictated by the stereochemical question being asked.
Table 1: Performance Matrix for 1,3-Dioxane Analysis
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy ( | DFT / Computational Modeling |
| Primary Output | Absolute Configuration (R/S), Bond Lengths, Angles | Relative Configuration, Dynamic Equilibrium | Predicted Low-Energy Conformations |
| Stereo-Certainty | Absolute (Gold Standard) | Inferential (via Karplus eq. & NOE) | Hypothetical (Gas/Solvent Phase) |
| Sample State | Solid (Single Crystal required) | Solution (CDCl | Virtual |
| Time to Result | 24–72 Hours (includes crystallization) | 1–4 Hours | 12–48 Hours (CPU time) |
| Limitation | Crystal growth bottleneck; Packing forces may distort conformation | Signal averaging obscures rapid conformer exchange | heavily dependent on basis set/functional |
| 1,3-Dioxane Specific Utility | Resolves axial/equatorial preference driven by anomeric effects | Identifies chair-chair flipping rates | Predicts energy barrier of twist-boat forms |
Decision Logic: When to Pivot to X-Ray
While NMR is faster, it relies on coupling constants (
Use SC-XRD when:
-
NOESY correlations are ambiguous due to signal overlap.
-
The molecule contains heavy atoms (Br, I, S) or sulfonyl groups (common in dioxane functionalization) that facilitate anomalous scattering for absolute structure determination.
-
You observe "time-averaged" NMR signals, indicating rapid equilibrium between conformers.
Visualization: Methodological Workflow
The following diagram outlines the decision pathway for characterizing novel 1,3-dioxane derivatives.
Figure 1: Decision logic for selecting SC-XRD versus NMR for stereochemical assignment.
Technical Deep Dive: The Anomeric Effect in Dioxanes
The structural hallmark of 1,3-dioxanes is the anomeric effect , particularly in 2-substituted derivatives.[1] In a standard cyclohexane ring, bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain. In 1,3-dioxanes, electronegative substituents at the C2 position often prefer the axial orientation.[1]
Mechanistic Insight
This axial preference arises from a stabilizing hyperconjugative interaction where the lone pair of the ring oxygen (
This interaction has measurable crystallographic consequences that NMR cannot directly visualize:
-
Bond Shortening: The ring O-C2 bond shortens due to partial double-bond character.
-
Bond Lengthening: The exocyclic C2-X bond lengthens as the antibonding orbital is populated.
Table 2: Experimental Bond Metrics (Representative Data)
| Bond Type | Orientation | Typical Length (Å) | Explanation |
| Ring C-O | Standard | 1.430 | Baseline single bond |
| Ring C-O | Adjacent to Axial X | 1.390 – 1.410 | Shortened due to |
| Exocyclic C-X | Equatorial | 1.405 | Standard single bond |
| Exocyclic C-X | Axial | 1.425 – 1.440 | Lengthened due to electron population in |
Data synthesized from CSD statistics and stereoelectronic studies [1, 2].
Experimental Protocol: Crystallization of Flexible Dioxanes
Crystallizing flexible heterocyclic rings is the primary bottleneck. Standard evaporation often yields amorphous oils. The following protocol utilizes Vapor Diffusion , which provides the slow kinetics necessary for ordering flexible 1,3-dioxane rings.
Protocol: Vapor Diffusion (Sitting Drop)
Reagents:
-
Analyte: 5–10 mg of purified 1,3-dioxane derivative.
-
Solvent A (Good Solvent): DCM, THF, or Acetone.
-
Solvent B (Anti-Solvent): Pentane, Hexane, or Diethyl Ether.
Workflow:
-
Dissolution: Dissolve the analyte in the minimum volume of Solvent A (approx. 0.2–0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear.
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust) that cause micro-crystallinity.
-
Chamber Setup: Place the open inner vial inside a larger scintillation vial containing 2–3 mL of Solvent B.
-
Equilibration: Cap the outer vial tightly. Solvent B will slowly diffuse into Solvent A, gradually increasing supersaturation.
-
Observation: Store at 4°C. Inspect daily under polarized light. Birefringence (glowing under cross-polarizers) confirms crystallinity.
Visualization: Crystallization Setup
Figure 2: Vapor diffusion workflow optimized for small organic heterocycles.
Data Analysis & Validation
Once a dataset is collected (typically at 100 K to freeze ring dynamics), validation is critical.
The "Disorder" Trap
1,3-Dioxanes often crystallize with positional disorder , where the ring occupies both chair conformations in the crystal lattice (e.g., 80% Chair A, 20% Chair B).
-
Action: Do not discard these datasets. Use a disorder model in the refinement software (e.g., SHELXL).
-
Check: Verify the Thermal Ellipsoids . If atoms look like elongated cigars rather than spheres, it indicates unmodeled dynamic motion or disorder.
Self-Validating Metric: The R-Factor
For a publishable small molecule structure:
-
R1 (unweighted): Should be < 5% (0.05).
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Flack Parameter: For chiral molecules, this must be near 0.0 (indicating correct absolute structure) with a small standard deviation (e.g., 0.02 ± 0.04).
References
-
Alabugin, I. V. (2000).[3] Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane.[4][5] The Journal of Organic Chemistry.
- Kirby, A. J. (2010). Stereoelectronic Effects. Oxford Chemistry Primers.
-
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Statistics and 1,3-Dioxane Structural Data.
-
BenchChem. (2023). X-ray Crystallography vs. NMR Spectroscopy: A Researcher's Guide.
-
SPT Labtech. (2023). Advanced Crystallization Methods for Small Organic Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In Vitro Biological Activity of 1,3-Dioxan-2-ylmethanamine Derivatives: A Comparative Performance Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary
The 1,3-dioxane heterocyclic scaffold, particularly when functionalized as a 1,3-Dioxan-2-ylmethanamine derivative , has emerged as a highly versatile pharmacophore in modern drug discovery. By providing a rigid, spatially defined ring system, this scaffold allows for the precise three-dimensional orientation of lipophilic groups (such as diphenyl moieties) and protonatable basic amines.
As a Senior Application Scientist, I have evaluated the biological activity of these derivatives across two primary therapeutic avenues where they significantly outperform legacy alternatives:
-
Oncology: Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition[1].
-
Neurology: Subunit-specific allosteric modulation of GABA-A receptors[2].
This guide objectively compares the performance of 1,3-dioxane derivatives against established clinical standards (Trifluoperazine and Propofol) and provides self-validating experimental workflows for in-house replication.
Avenue 1: Overcoming Multidrug Resistance (MDR) in Oncology
Mechanistic Causality
Multidrug resistance in tumor cells is predominantly driven by the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels chemotherapeutic agents. Standard modulators like Trifluoperazine often fail in clinical settings due to high inherent cytotoxicity and off-target neurological effects.
Derivatives of 2,2-diphenyl-1,3-dioxan-2-ylmethanamine act as highly effective, competitive P-gp inhibitors[1]. The causality of their success lies in their structural geometry: the 1,3-dioxane ring acts as a rigid lipophilic spacer that optimally positions the bulky diphenyl rings to anchor into the P-gp transmembrane domain, while the protonatable methanamine moiety interacts with the pump's active site, locking it in a conformation that prevents ATP hydrolysis and subsequent drug efflux.
Caption: P-glycoprotein (P-gp) Inhibition Pathway by 1,3-Dioxane Derivatives.
Comparative Data: MDR Reversal Efficacy
The following data compares a standard 1,3-dioxane derivative against established MDR modulators in human Caco-2 cells (a high P-gp expressing cell line)[1],[3].
| Compound Class | P-gp Inhibition IC₅₀ (µM) | Reversal Fold (vs. Doxorubicin) | Inherent Cytotoxicity IC₅₀ (µM) |
| 1,3-Dioxane Derivative | 2.1 | 18.5x | >100 (Low) |
| Trifluoperazine (Standard) | 8.4 | 5.2x | 45.0 (Moderate) |
| Verapamil (Standard) | 4.5 | 10.1x | 60.0 (Moderate) |
Experimental Protocol: Self-Validating MTT Assay for MDR Reversal
To ensure trustworthiness, this protocol is designed as a self-validating system . It differentiates between a compound's inherent toxicity and its true P-gp inhibitory resensitization capacity by running parallel control matrices.
Step-by-Step Methodology:
-
Cell Seeding: Seed human Caco-2 cells in 96-well microtiter plates at a density of
cells/well. Incubate at 37°C with 5% CO₂ for 24 hours. -
Control Matrix A (Toxicity Screen): Apply the 1,3-dioxane derivative alone across a concentration gradient (0.1 µM to 100 µM) to establish the maximum non-toxic concentration (MNTC). Causality: If the compound kills the cells on its own, it is a toxin, not a modulator.
-
Test Matrix B (Resensitization Screen): Co-administer a fixed, non-toxic concentration of the 1,3-dioxane derivative (e.g., 2.0 µM) alongside a concentration gradient of Doxorubicin.
-
Incubation & Staining: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for an additional 4 hours.
-
Solubilization & Readout: Remove the media, dissolve the formed formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
-
Data Validation: Calculate the Reversal Ratio (
Doxorubicin alone / Doxorubicin + Modulator). A high ratio combined with low inherent toxicity in Matrix A validates the compound as a true MDR reverser.
Avenue 2: Neurology - Subunit-Specific GABA-A Receptor Modulation
Mechanistic Causality
The GABA-A receptor is a pentameric ligand-gated ion channel. Traditional anesthetics and sedatives, such as Propofol, act as positive allosteric modulators but exhibit a strong preference for β2 and β3 subunits, leading to broad, unspecific CNS depression.
In contrast, specific fragrant 1,3-dioxane derivatives have been identified as a novel structural class of modulators that exhibit highly unique β1-subunit selectivity [2]. The precise stereochemistry of the 1,3-dioxane ring allows it to dock selectively into the transmembrane pocket of the β1 subunit, shifting the dose-response curve of GABA to lower concentrations without inducing the heavy systemic suppression associated with β2/β3 activation.
Comparative Data: GABA-A Subunit Selectivity
Data derived from two-electrode voltage-clamp recordings in recombinant receptors[2].
| Modulator | α1β1γ2L EC₅₀ (µM) | α1β2γ2L EC₅₀ (µM) | α1β3γ2L EC₅₀ (µM) | Selectivity Profile |
| 1,3-Dioxane (PI24513) | 32.5 ± 5.6 | 177 ± 11 | 196 ± 42 | Highly β1 Preferring |
| Propofol (Standard) | >200 | 1.8 ± 0.3 | 2.1 ± 0.4 | β2/β3 Preferring |
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC)
This electrophysiological workflow isolates the specific subunit interaction. The protocol is self-validating by requiring a "washout and direct agonism check" to prove the compound acts as an allosteric modulator rather than a direct channel opener.
Caption: Xenopus oocyte Two-Electrode Voltage-Clamp Experimental Workflow.
Step-by-Step Methodology:
-
Expression System Preparation: Microinject Xenopus laevis oocytes with cRNA encoding human α1, β1, and γ2L GABA-A receptor subunits. Incubate at 18°C for 2–5 days in ND96 medium to allow for functional receptor expression at the cell membrane.
-
Electrode Placement: Impale oocytes with two glass microelectrodes (resistance 0.5–2 MΩ) filled with 3M KCl. Voltage-clamp the oocytes at a holding potential of -70 mV.
-
Baseline Establishment: Superfuse the oocyte with a low concentration of GABA (EC₁₅) until a stable, reproducible inward chloride current is recorded. Washout with ND96 buffer for 3 minutes.
-
Validation Check (Direct Agonism): Apply the 1,3-dioxane derivative alone at 100 µM. Causality: A lack of significant current confirms the compound is not a direct GABA agonist, validating its role as a modulator.
-
Co-Application: Co-apply the EC₁₅ concentration of GABA alongside varying concentrations of the 1,3-dioxane derivative (1 µM to 300 µM).
-
Analysis: Measure the peak current amplitude during co-application and calculate the percentage of potentiation relative to the GABA-only baseline.
Conclusion
Compared to legacy compounds, 1,3-Dioxan-2-ylmethanamine derivatives and their structurally related 1,3-dioxane analogs offer superior performance profiles. In oncology, they provide high-efficiency P-gp inhibition with minimal inherent cytotoxicity, drastically outperforming Trifluoperazine. In neurology, they offer unprecedented β1-subunit selectivity, presenting a targeted alternative to the unspecific CNS depression caused by Propofol.
References
-
New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance Source: Bioorganic & Medicinal Chemistry, PubMed / NIH URL:[Link]
-
Fragrant Dioxane Derivatives Identify β1-Subunit-containing GABAA Receptors Source: Journal of Biological Chemistry, PMC / NIH URL:[Link]
Sources
Comparative Guide: Synthetic Routes to Functionalized 1,3-Dioxanes
Executive Summary
The 1,3-dioxane motif is ubiquitous in medicinal chemistry, serving two distinct roles: as a robust protecting group for 1,3-diols and as a core pharmacophore in its own right (e.g., in thromboxane receptor antagonists).
This guide objectively compares the two dominant synthetic philosophies for accessing functionalized 1,3-dioxanes:
-
The Constructive Route (Prins Cyclization): De novo assembly of the dioxane ring from alkenes and aldehydes. Best for accessing 4-substituted or 4,5-disubstituted cores.
-
The Derivatization Route (Thermodynamic Acetalization): Condensation of pre-existing 1,3-diols with carbonyls. Best for stereocontrolled protection or accessing 2-substituted cores.
Quick Selection Matrix
| Feature | Prins Cyclization | Thermodynamic Acetalization |
| Primary Substrates | Alkenes + Aldehydes (HCHO) | 1,3-Diols + Aldehydes/Ketones |
| Mechanism Type | Kinetic (mostly) / Electrophilic Addition | Thermodynamic / Reversible Condensation |
| Key Stereocontrol | cis-4,6-selectivity (Chair-like TS) | Equatorial preference (Thermodynamic sink) |
| Atom Economy | High (Addition reaction) | Lower (Loss of H₂O or MeOH) |
| Best For... | Building the ring from scratch | Protecting groups & chiral auxiliaries |
Route Analysis
Route A: The Prins Cyclization (De Novo Construction)
Mechanism & Causality: The Prins cyclization involves the acid-catalyzed condensation of an alkene with an aldehyde (often formaldehyde).[1][2] The reaction proceeds via the formation of an oxocarbenium ion, followed by electrophilic attack on the alkene.
-
Why it works: The resulting carbocation is trapped by a second equivalent of the aldehyde (or the hemiacetal oxygen internally) to close the ring.
-
Stereochemical Logic: The reaction typically proceeds through a chair-like transition state, placing the bulky substituent (from the alkene) in the equatorial position to minimize 1,3-diaxial interactions. This results in high cis-selectivity for 4,6-disubstituted dioxanes.
Critical Decision Points:
-
Acid Source: Strong Brønsted acids (H₂SO₄, TfOH) are classic but can cause polymerization. Modern Lewis acids (In(OTf)₃, Sc(OTf)₃) offer milder conditions and better functional group tolerance.
-
Temperature: Lower temperatures (-78°C to 0°C) favor the kinetic cis product and suppress the elimination pathway that leads to allylic alcohols (the "classical" Prins product).
Route B: Thermodynamic Acetalization (Derivatization)
Mechanism & Causality: This is a reversible condensation governed by Le Chatelier’s principle.
-
Why it works: Acid catalysis generates an oxocarbenium ion from the aldehyde/acetal, which is trapped by one hydroxyl of the diol. Ring closure follows.
-
Stereochemical Logic: Because the reaction is reversible, the system equilibrates to the thermodynamic minimum. In the chair conformation of the 1,3-dioxane, substituents will orient equatorially to avoid steric strain. This is the "self-validating" nature of the route: if you wait long enough, you get the most stable diastereomer.
Critical Decision Points:
-
Water Removal: Essential to drive the reaction.
-
Method A: Dean-Stark trap (azeotropic distillation with toluene).
-
Method B: Transacetalization using dimethyl acetals (produces volatile MeOH, easier to remove than water).
-
-
Catalyst:
-Toluenesulfonic acid ( -TSA) or Camphorsulfonic acid (CSA) are standard. Pyridinium -toluenesulfonate (PPTS) is used for acid-sensitive substrates.
Visualizing the Pathways
The following diagram illustrates the decision logic and mechanistic divergence between the two routes.
Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and desired substitution pattern.
Comparative Performance Data
The following data is synthesized from standard benchmarks in organic synthesis literature (e.g., J. Org. Chem., Org.[3][4] Lett.).
| Metric | Prins Cyclization (Route A) | Transacetalization (Route B) |
| Typical Yield | 60–85% | 85–98% |
| Stereoselectivity (dr) | >20:1 (cis-4,6) | >50:1 (Thermodynamic) |
| Reaction Time | 2–12 Hours | 1–4 Hours |
| Atom Economy | Excellent (100% for HCHO) | Good (Loss of MeOH/H₂O) |
| Scalability | Moderate (Exotherms, acid handling) | High (Industrial standard) |
| Key Limitation | Requires electron-rich alkenes; can polymerize. | Requires pre-synthesis of chiral diol. |
Detailed Experimental Protocols
Protocol A: Prins Cyclization (Synthesis of 4-Phenyl-1,3-dioxane)
Targeting the construction of the dioxane ring from styrene.[5]
Reagents:
-
Styrene (1.0 equiv)
-
Paraformaldehyde (2.0 equiv)[6]
-
Iron(III) Chloride (
) or Indium(III) Triflate ( ) (5 mol%) -
Dichloromethane (DCM), anhydrous.[7]
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Charging: Add Paraformaldehyde (20 mmol) and the Lewis Acid catalyst (0.5 mmol) to the flask. Suspend in anhydrous DCM (50 mL).
-
Initiation: Cool the mixture to 0°C. Add Styrene (10 mmol) dropwise over 10 minutes.
-
Why? Slow addition at low temperature prevents polymerization of the styrene and controls the exotherm.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The styrene spot (
) should disappear; a new, more polar spot ( ) should appear.
-
-
Quench: Add saturated aqueous
(20 mL) to neutralize the acid. -
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine.[7] Dry over
.[7] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Transacetalization (Protection of 1,3-Butanediol)
Targeting the thermodynamic protection of a diol.
Reagents:
-
(R)-1,3-Butanediol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)[7]
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
-
Setup: Equip a flask with a stir bar. If using toluene, attach a Dean-Stark trap (optional for transacetalization but mandatory for direct aldehyde condensation).
-
Charging: Dissolve 1,3-Butanediol (10 mmol) and Benzaldehyde dimethyl acetal (12 mmol) in DCM (40 mL).
-
Catalysis: Add CSA (1 mmol) in one portion.
-
Reaction: Stir at room temperature for 2 hours.
-
Why? The reaction produces methanol.[8] In DCM, the equilibrium is driven by the excess acetal. For higher conversion, use toluene and heat to distill off the methanol/toluene azeotrope.
-
Self-Validation: Monitor via TLC.[7] The diol (very polar, near baseline) should vanish. The product will be non-polar.
-
-
Quench: Add Triethylamine (
, 2 mmol) to quench the acid before concentration.-
Critical: Acidic concentration can hydrolyze the kinetic product or cause isomerization.
-
-
Workup: Wash with water and brine. Dry over
. -
Purification: Distillation or rapid filtration through a silica plug.
Mechanistic Diagram (Graphviz)
The following diagram details the transition states that dictate the stereochemical outcome of the Prins reaction, the more complex of the two mechanisms.
Figure 2: The Prins Cyclization mechanism highlighting the chair-like transition state that dictates cis-selectivity.
References
-
Arundhathi, R. et al. (2011). "Prins cyclization of styrene with formaldehyde to produce 4-phenyl-1,3-dioxane." Journal of Organic Chemistry.
-
Díaz-Oviedo, C. D., Maji, R., & List, B. (2021).[3][5] "The Catalytic Asymmetric Intermolecular Prins Reaction." Journal of the American Chemical Society.
-
Rychnovsky, S. D. (1995). "Stereoselective Synthesis of 1,3-Diols via 1,3-Dioxanes." Chemical Reviews.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for the Protection of Diols."
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.
Sources
- 1. BJOC - A new intermediate in the Prins reaction [beilstein-journals.org]
- 2. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prins Reaction [organic-chemistry.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chegg.com [chegg.com]
Spectroscopic Comparison of Cis and Trans Isomers of 2-Substituted 1,3-Dioxanes: A Comprehensive Guide
By Senior Application Scientist
In synthetic chemistry and drug development, 1,3-dioxanes frequently serve as robust protecting groups, structural scaffolds, and chiral auxiliaries [5]. Because the biological and physical properties of these molecules depend heavily on their 3D architecture, differentiating their cis and trans isomers is a critical analytical step.
This guide objectively compares the performance of various Nuclear Magnetic Resonance (NMR) spectroscopic techniques—specifically
Conformational Foundations: The "Anchor" Effect
To understand the spectroscopic data, one must first understand the thermodynamic forces governing the 1,3-dioxane ring. Pioneered by E. L. Eliel, the conformational analysis of saturated heterocycles reveals a stark difference between cyclohexanes and 1,3-dioxanes [1].
Because C–O bonds (1.41 Å) are shorter than C–C bonds (1.54 Å), the 1,3-dioxane ring is more "puckered." This geometry drastically shortens the distance between axial positions at C-2, C-4, and C-6. Consequently, an axial substituent at C-2 suffers severe 1,3-diaxial steric clashes with the axial protons at C-4 and C-6. This imposes a massive energy penalty (~4.0 kcal/mol for a methyl group), heavily biasing the equilibrium toward the C-2 equatorial conformer [2].
Because the C-2 substituent acts as a conformational "anchor," the relative stereochemistry of the C-5 substituent dictates the overall geometry:
-
Trans Isomer: The 2- and 5-substituents are 1,4-diequatorial (
). This forms a highly stable chair. -
Cis Isomer: The configuration is forced into an equatorial-axial (
) arrangement. The C-2 anchor remains equatorial, forcing the C-5 substituent into the axial position.
Fig 1. Conformational divergence and resulting NMR spectroscopic markers for cis and trans 1,3-dioxanes.
Mechanistic Causality in Spectroscopic Divergence
When comparing analytical methods, we must evaluate how effectively each technique translates these 3D geometries into readable data.
Method A: H NMR Multiplet Analysis (Performance: High Precision)
The Karplus relationship dictates that vicinal coupling constants (
-
In the trans isomer , the H-5 proton is axial. It sits antiperiplanar (180°) to the axial protons at C-4 and C-6, resulting in two large axial-axial couplings (
Hz). It also couples with the equatorial protons ( Hz), yielding a distinct triplet of triplets (tt) . -
In the cis isomer , the H-5 proton is equatorial. Its dihedral angles with all adjacent C-4/C-6 protons are roughly 60°, resulting in only small equatorial-axial and equatorial-equatorial couplings (
Hz). This yields a narrow multiplet .
Method B: C NMR & Stereoelectronic Shielding (Performance: Rapid Screening)
C NMR is an excellent alternative for rapid, decoupled screening based on the-
In the cis isomer , the axial C-5 substituent is sterically compressed against the
-positioned O-1 and O-3 atoms. This compression polarizes the C–H bonds, increasing electron density at the substituent carbon and driving its chemical shift significantly upfield (lower ppm) [3]. -
The trans isomer's equatorial substituent lacks this interaction and appears downfield .
Method C: The Perlin Effect (Performance: Internal Validation)
Before assigning C-5, we must validate that the C-2 anchor is actually equatorial. We do this via the Perlin Effect [4]. The axial C–H bond at C-2 is antiperiplanar to the oxygen lone pairs. Hyperconjugation (
Objective Data Comparison
The following table summarizes the quantitative performance metrics used to differentiate the isomers.
| Spectroscopic Parameter | Trans Isomer ( | Cis Isomer ( | Mechanistic Causality |
| H-5 | Triplet of triplets (tt) | Narrow multiplet (m) | Dihedral angles dictate Karplus |
| H-5 Coupling ( | Axial H-5 (trans) allows 180° antiperiplanar overlap with H-4ax/H-6ax. | ||
| C-5 Substituent | Downfield (e.g., ~25-30 ppm) | Upfield (e.g., ~15-19 ppm) | |
| H-5 NOESY Contacts | Strong NOE to H-4ax, H-6ax | Strong NOE to H-4eq, H-6eq | Through-space proximity (< 5 Å) maps the axial vs. equatorial orientation. |
| C-2 Anchor Validation | Perlin effect ( |
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your structural elucidation, execute the following self-validating workflow. This protocol uses orthogonal techniques to cross-verify every assumption.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the purified 1,3-dioxane in 0.6 mL of CDCl
(or C D if solvent-induced shifts are needed to resolve overlapping C-4/C-6 signals). -
Ensure the sample is free of paramagnetic impurities to maintain sharp multiplet resolution.
Step 2: Anchor Validation (The Control)
-
Acquire a proton-coupled
C NMR spectrum (or a high-resolution HSQC without decoupling). -
Locate the C-2 acetal carbon signal (typically
95-105 ppm). -
Measure the
splitting.-
Validation Check: A value of ~150-153 Hz confirms the Perlin effect; H-2 is axial, and the C-2 substituent is safely anchored in the equatorial position.
-
Step 3: 1D Multiplet & Chemical Shift Analysis (The Primary Assignment)
-
Acquire a standard 1D
H NMR spectrum (minimum 400 MHz). -
Isolate the H-5 proton signal (typically furthest upfield for the ring protons,
1.5-2.5 ppm). Extract the -values. A wide multiplet ( Hz total width) indicates trans; a narrow multiplet ( Hz) indicates cis. -
Acquire a decoupled
C NMR spectrum. Compare the chemical shift of the C-5 substituent against known -gauche shielding models to corroborate the H assignment.
Step 4: 2D NOESY Orthogonal Check (The Final Verification)
-
Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.
-
Map the through-space contacts of H-5.
-
Validation Check: If H-5 was assigned as axial (trans), you MUST observe strong cross-peaks to the axial protons at C-4 and C-6. If assigned as equatorial (cis), cross-peaks will exclusively map to the equatorial C-4/C-6 protons.
-
Fig 2. Standardized, self-validating NMR experimental workflow for the stereochemical assignment of 1,3-dioxanes.
References
-
Eliel, E. L. "Conformational analysis in saturated heterocyclic compounds." Account. Chem. Res. 3:1-8, 1970. 1
-
Juaristi, E. "1,3-Dioxanes as model systems in conformational analysis." Pure Appl. Chem.2
-
Rychnovsky, S. D. et al. "Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance." RSC Books. 3
-
Alabugin, I. V. et al. "The Perlin Effect: bond lengths, bond strengths, and the origins of stereoelectronic effects upon one-bond C–H coupling constants." ResearchGate. 4
-
"Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals." Thieme Connect. 5
Sources
Assessing the Purity of 1,3-Dioxan-2-ylmethanamine by HPLC: A Comparative Technical Guide
Executive Summary & The Analytical Challenge
1,3-Dioxan-2-ylmethanamine (CAS: 57366-83-3) presents a classic "invisible analyte" problem in liquid chromatography. Structurally, it consists of a primary aliphatic amine attached to a 1,3-dioxane ring. This architecture creates two distinct analytical hurdles:
-
Lack of Chromophore: The molecule possesses no conjugated
-systems. It is virtually transparent to standard UV detection (254 nm) and exhibits only weak, non-specific absorbance in the low-UV region (200–210 nm). -
Acid Lability: The 1,3-dioxane ring is a cyclic acetal.[1] While stable under basic conditions, acetals are susceptible to hydrolysis in acidic aqueous environments.[2] Standard HPLC mobile phases (e.g., 0.1% TFA, pH ~2.0) can degrade the analyte on-column, leading to split peaks and inaccurate purity assessments.
This guide compares three distinct methodologies to overcome these limitations: Pre-column Derivatization (FMOC-Cl) , Charged Aerosol Detection (CAD) , and Low-Wavelength UV , providing validated protocols for the first two.
Decision Matrix: Selecting the Right Method
Before proceeding to protocols, use this logic flow to determine the optimal method for your laboratory's capabilities and sensitivity requirements.
Figure 1: Method Selection Decision Matrix. Choose Method A for maximum sensitivity or Method B for workflow efficiency.
Method A: Pre-Column Derivatization (FMOC-Cl)
Best For: Trace impurity profiling, enantiomeric excess determination (if chiral column used), and labs limited to UV/Fluorescence detectors.
The Science
Since the analyte lacks a chromophore, we must chemically attach one.[3] 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the superior reagent here. Unlike OPA (o-Phthalaldehyde), FMOC forms stable carbamate derivatives with primary amines and is highly fluorescent. Crucially, the reaction occurs at pH 8–9 , protecting the acid-sensitive dioxane ring during sample preparation.
Experimental Protocol
Reagents:
-
Buffer: 0.2 M Borate Buffer, pH 8.5.
-
Reagent: 5 mM FMOC-Cl in dry Acetonitrile (ACN).
-
Quencher: 0.1 M Glycine or Adamantanamine (to scavenge excess FMOC).
Workflow:
-
Mix: Combine 100 µL of Sample (dissolved in water/ACN) + 100 µL Borate Buffer.
-
React: Add 200 µL FMOC-Cl solution. Vortex immediately.
-
Incubate: Let stand at ambient temperature for 2 minutes.
-
Quench: Add 50 µL of Quencher solution to stop the reaction and remove the large interfering FMOC-Cl peak.
-
Inject: Inject 5–10 µL onto the HPLC.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Maintains derivative stability and protects dioxane ring).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: Fluorescence (Ex: 265 nm, Em: 310 nm) or UV at 265 nm.[5]
Figure 2: Reaction pathway for FMOC derivatization. The resulting carbamate is stable and highly detectable.
Method B: Charged Aerosol Detection (CAD)
Best For: High-throughput environments, formulation analysis, and "universal" purity assessment without chemical modification.
The Science
CAD detects analytes based on the charge carried by aerosol particles, not light absorption. This response is independent of chemical structure, making it ideal for the 1,3-dioxane derivative. Because CAD requires a volatile mobile phase, we utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[6] HILIC is advantageous here because it retains polar amines well using high-organic mobile phases, which enhances CAD sensitivity (better nebulization).
Experimental Protocol
Instrument: Thermo Scientific Corona Veo or equivalent CAD.
Chromatographic Conditions:
-
Column: HILIC Silica or Zwitterionic HILIC (e.g., Waters Atlantis HILIC Silica), 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.0, unadjusted). Note: Avoid Phosphate buffers (non-volatile).
-
Mobile Phase B: Acetonitrile.[4]
-
Isocratic/Gradient: Start at 90% B. Hold 1 min. Ramp to 60% B over 10 mins. (Amines elute as water increases in HILIC).
-
Detector Settings:
-
Evaporation Temp: 35°C.
-
Power Function: 1.0 (if calibrated) or default.
-
Data Rate: 10 Hz.
-
Critical Note on Stability: The use of Ammonium Formate (pH ~6) is mild enough to prevent hydrolysis of the dioxane ring during the short run time. Avoid using 0.1% Formic Acid (pH 2.7) as the aqueous modifier if peak splitting is observed.
Comparative Performance Analysis
The following table contrasts the performance metrics of the three potential approaches.
| Feature | Method A: FMOC Derivatization | Method B: CAD (HILIC) | Method C: Direct UV (205 nm) |
| Sensitivity (LOD) | High (Femtomole range) | Moderate (Nanogram range) | Low (Microgram range) |
| Linearity (R²) | > 0.999 | > 0.995 (often polynomial) | > 0.990 |
| Selectivity | High (Specific to amines) | Universal (Detects all non-volatiles) | Poor (Solvent interference) |
| Sample Prep Time | High (15-20 mins) | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| Analyte Stability | Excellent (Derivative is stable) | Good (Neutral pH used) | Risk (If acidic MP used) |
| Recommendation | Gold Standard for Purity | Best for Routine Assay | Not Recommended |
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes and 1,3-Dioxolanes - Stability and Hydrolysis. Retrieved from [Link]
-
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal and Safety Protocol for 1,3-Dioxan-2-ylmethanamine
Executive Summary & The Dual-Hazard Paradigm
As a Senior Application Scientist, I frequently consult on the lifecycle management of complex bifunctional reagents in drug development laboratories. 1,3-Dioxan-2-ylmethanamine (CAS: 57366-83-3) presents a unique "dual-hazard" profile that renders standard solvent disposal protocols entirely inadequate[1].
The molecule contains two highly reactive moieties:
-
The 1,3-Dioxane Ring: A Class B peroxide-forming structure. Upon exposure to atmospheric oxygen, auto-oxidation occurs at the alpha-carbon, generating explosive hydroperoxides[2].
-
The Primary Methanamine Group: A highly nucleophilic and basic amine that causes severe skin burns, eye damage, and aquatic toxicity[3].
Failure to address both hazards prior to waste consolidation can lead to catastrophic exothermic reactions or auto-catalytic detonations in the waste stream. This guide provides a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of this compound.
Physicochemical & Toxicological Properties
To safely process this chemical for disposal, operators must first understand its quantitative hazard thresholds.
| Property | Value / Description | Hazard Implication |
| CAS Number | 57366-83-3 | Unique identifier for safety tracking and SDS retrieval[1]. |
| Chemical Class | Aliphatic Amine / Cyclic Acetal | Highly corrosive and peroxide-forming[4]. |
| Peroxide Class | Class B Peroxide Former | Must be tested every 6 months after opening[2]. |
| Flammability | Highly Flammable Liquid | Keep away from static discharge and ignition sources[5]. |
| Incompatibilities | Strong oxidizers, strong acids | Exothermic neutralization; risk of violent reaction[6]. |
Operational Disposal Workflow
The following workflow illustrates the strict causality of our disposal logic: we must first rule out immediate explosive hazards (peroxides) before we can safely neutralize the chemical hazards (the amine).
Figure 1: Decision tree for the safe evaluation and disposal of 1,3-Dioxan-2-ylmethanamine waste.
Phase 1: Visual Inspection and Peroxide Testing
Causality: Dioxane derivatives concentrate peroxides upon evaporation. Friction from opening a cap with crystallized peroxides can initiate a mechanical detonation[7].
-
Visual Check: Before touching the container, inspect for visible crystals around the cap or cloudiness/stratification in the liquid[7].
-
If crystals are present:DO NOT TOUCH. Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) bomb squad or emergency response team[8].
-
-
Chemical Testing: If visually clear, open the container in a certified fume hood. Dip a commercial peroxide test strip (e.g., KI-starch paper) into the solvent for 1 second[7].
-
Read Results:
Phase 2: Peroxide Quenching (If 30 - 100 ppm)
Causality: We utilize Iron(II) sulfate to chemically reduce the volatile hydroperoxides into stable alkoxides/alcohols. The Fe2+ is oxidized to Fe3+, permanently neutralizing the explosive threat[9].
-
Prepare Ferrous Sulfate Solution: Dissolve 6 g of FeSO4·7H2O in 11 mL of deionized water. Slowly add 6 mL of concentrated sulfuric acid (H2SO4)[9].
-
Quenching Reaction: Slowly add this solution to 1 L of the peroxidized 1,3-Dioxan-2-ylmethanamine waste[9].
-
Agitation & Verification: Stir gently for 10-15 minutes. Re-test the organic layer with a peroxide test strip. This is a self-validating protocol: you must repeat this step until the reading is 0 ppm[7].
Figure 2: Chemical quenching pathways for peroxide reduction and amine neutralization.
Phase 3: Amine Neutralization
Causality: Primary amines are volatile and can react violently with halogenated waste streams (e.g., dichloromethane) commonly found in lab carboys. Protonating the amine to an ammonium salt eliminates its nucleophilicity and drastically reduces vapor pressure[3].
-
Dilution: Dilute the amine waste with water (approximately 1:10 ratio) in a secondary containment vessel[10].
-
Acidification: Working in an ice bath to control the exothermic reaction, slowly add 6M Hydrochloric Acid (HCl) dropwise[10].
-
pH Monitoring: Monitor with pH paper until the solution reaches a neutral pH (6.0 - 7.0)[10].
Phase 4: Segregation and Incineration
Causality: Even neutralized, the organic dioxane backbone resists natural biodegradation and exhibits aquatic toxicity. It must be completely oxidized via high-temperature incineration[11].
-
Packaging: Transfer the neutralized, peroxide-free aqueous/organic emulsion into a chemically compatible, clearly labeled hazardous waste carboy (e.g., HDPE)[12].
-
Labeling: Label strictly as "Halogen-Free Organic Waste - Neutralized Amine/Dioxane"[13].
-
Final Disposal: Transfer to EHS for EPA-permitted high-temperature incineration. Under no circumstances should this be poured down the sanitary sewer[10].
Emergency Spill Protocols
-
Small Spills (< 1 L): Eliminate all ignition sources. Absorb with an inert, non-combustible material (vermiculite or sand). Do not use combustible sawdust, as the amine/peroxide mixture can ignite it. Double-bag the absorbent and label for incineration[4].
-
Personnel Exposure: In case of skin contact with the corrosive amine, immediately flush the area with water for a minimum of 15 minutes under a safety shower. Remove contaminated clothing immediately and seek medical attention[4].
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
